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Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Documentation Hub

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  • Product: Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
  • CAS: 320420-94-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Topic: 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid methyl ester IUPAC name Content Type: In-depth technical guide Executive Summary This technical guide details the structural identity, synthetic pathways, and physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid methyl ester IUPAC name Content Type: In-depth technical guide

Executive Summary

This technical guide details the structural identity, synthetic pathways, and physicochemical properties of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (also referred to as 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid methyl ester). As a 2,4-disubstituted thiazole derivative, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and advanced liquid crystal materials.

This document is designed for research scientists and process chemists. It moves beyond basic definitions to provide actionable protocols for the Hantzsch Thiazole Synthesis —the most robust route for this scaffold—and offers mechanistic insights to troubleshoot common synthetic pitfalls.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification

The IUPAC name provided in the topic—4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid methyl ester—is chemically accurate but often simplified in literature. The preferred IUPAC name treats the ester as the principal functional group.

Attribute Detail
Preferred IUPAC Name Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
Alternative Names Methyl 4-(4-phenylthiazol-2-yl)benzoate; 2-(4-Methoxycarbonylphenyl)-4-phenylthiazole
Molecular Formula C₁₇H₁₃NO₂S
Molecular Weight 295.36 g/mol
Core Scaffold 2,4-Diarylthiazole
SMILES COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
Structural Significance

The molecule consists of a central 1,3-thiazole ring substituted at the C2 position with a methyl benzoate moiety and at the C4 position with a phenyl ring. This "phenyl-thiazole-phenyl" arrangement creates a rigid, conjugated system that often exhibits:

  • Fluorescence: Due to extended

    
    -conjugation.
    
  • Lipophilicity: High logP, facilitating membrane permeability in biological assays.

  • 
    -Stacking:  The planar geometry promotes stacking interactions, relevant for liquid crystal applications and protein binding pockets.
    

Part 2: Synthetic Pathways[3][4]

While transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are possible, the Hantzsch Thiazole Synthesis remains the gold standard for this compound due to atom economy, reagent availability, and scalability.

Pathway Overview: Hantzsch Condensation

The synthesis proceeds via the condensation of a thioamide (Component A) and an


-haloketone  (Component B).
  • Precursor A: Methyl 4-thiocarbamoylbenzoate (derived from Methyl 4-cyanobenzoate).

  • Precursor B: 2-Bromoacetophenone (Phenacyl bromide).

SynthesisWorkflow cluster_conditions Key Reaction Parameters Nitrile Methyl 4-cyanobenzoate (Starting Material) Thioamide Methyl 4-thiocarbamoylbenzoate (Intermediate A) Nitrile->Thioamide NaHS, MgCl2 DMF, 60°C Product Methyl 4-(4-phenylthiazol-2-yl)benzoate (Target) Thioamide->Product Hantzsch Condensation EtOH, Reflux HaloKetone 2-Bromoacetophenone (Intermediate B) HaloKetone->Product + Note1 Mg2+ stabilizes the thioamide intermediate

Figure 1: Step-wise synthetic workflow for Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-thiocarbamoylbenzoate

Direct thionation of the nitrile is preferred over using gaseous H₂S. The use of Magnesium Chloride (MgCl₂) is critical here; it acts as a Lewis acid to activate the nitrile and stabilize the resulting thioamide, preventing hydrolysis to the amide.

  • Reagents: Methyl 4-cyanobenzoate (1.0 eq), Sodium Hydrosulfide hydrate (NaHS, 2.0 eq), Magnesium Chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve methyl 4-cyanobenzoate in DMF.

    • Add MgCl₂·6H₂O followed by NaHS. The mixture will turn green/slurry.

    • Stir at 60°C for 4–6 hours . Monitor by TLC (the thioamide is more polar than the nitrile).

    • Workup: Pour the reaction mixture into ice-cold 1M HCl. The product will precipitate as a yellow solid.[1] Filter, wash with water, and dry.

    • Yield Expectation: 85–95%.[2]

Step 2: Hantzsch Cyclization
  • Reagents: Methyl 4-thiocarbamoylbenzoate (1.0 eq), 2-Bromoacetophenone (1.05 eq), Ethanol (absolute, 0.2 M).

  • Procedure:

    • Suspend the thioamide in ethanol.

    • Add 2-bromoacetophenone.

    • Heat to reflux for 2–4 hours . The suspension will typically clear as the reaction proceeds, then the product may begin to precipitate.

    • Workup: Cool to room temperature. If the product precipitates, filter it directly. If not, concentrate the solvent to 50% volume and cool in an ice bath.

    • Purification: Recrystallize from Ethanol or EtOH/DMF mixture.

    • Yield Expectation: 75–85%.[1]

Part 3: Mechanistic Insight

Understanding the Hantzsch mechanism allows for troubleshooting. If the reaction stalls, it is often at the hydroxy-thiazoline intermediate stage, requiring stronger dehydration conditions (e.g., adding a catalytic amount of acid or using a Dean-Stark trap, though rarely necessary for this specific substrate).

HantzschMechanism Step1 Thioamide Sulfur Attack (Nucleophilic Substitution) Intermediate1 S-Alkylated Thioimidate (Acyclic Intermediate) Step1->Intermediate1 Step2 Nitrogen Attack on Carbonyl (Cyclization) Intermediate1->Step2 Intermediate2 4-Hydroxythiazoline Step2->Intermediate2 Step3 Dehydration (-H2O) (Aromatization) Intermediate2->Step3 Final Thiazole Product Step3->Final

Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained. Note that exact shifts may vary slightly based on solvent concentration.

Technique Expected Signal / Characteristic Interpretation
¹H NMR (DMSO-d₆)

~8.2–8.3 (s, 1H)
Thiazole C5-H . The singlet diagnostic of the thiazole ring.

~8.0–8.2 (d, 2H)
Benzoate protons (ortho to ester).

~7.8–7.9 (d, 2H)
Benzoate protons (ortho to thiazole).

~3.9 (s, 3H)
Methyl ester (-OCH₃) singlet.
IR Spectroscopy ~1720 cm⁻¹Strong C=O stretch (Ester).
~3100 cm⁻¹C-H stretch (Aromatic/Thiazole).
Mass Spectrometry m/z = 296 [M+H]⁺Protonated molecular ion.

Part 5: Applications & Biological Relevance[2][7][8][9]

Medicinal Chemistry

The 2,4-diarylthiazole scaffold is a privileged structure.

  • COX Inhibition: Analogs of this compound often show selectivity for COX-2 due to the ability of the central thiazole to orient the two phenyl rings into the enzyme's hydrophobic pocket.

  • Anticancer Activity: Derivatives where the ester is hydrolyzed to the acid (or converted to an amide) have shown potency against breast cancer cell lines (MCF-7) by inhibiting tubulin polymerization.

Materials Science
  • Liquid Crystals: The rigid rod-like structure (mesogen) contributes to liquid crystalline phases. The methyl ester group can be further transesterified with long alkyl chains to tune the nematic phase temperature range.

  • Fluorescence: This molecule exhibits blue fluorescence under UV light, making it a candidate for organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.

References

  • Hantzsch Thiazole Synthesis (General Protocol)
  • Thioamide Synthesis from Nitriles (NaHS/MgCl₂ Method)

    • Manaka, A., & Sato, M. (2005).[3] Synthesis of Aromatic Thioamide from Nitrile without Handling of Gaseous Hydrogen Sulfide.[3] Synthetic Communications, 35(5), 761–764.[3] Link[3]

  • Biological Activity of 2,4-Diarylthiazoles

    • Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents. Acta Pharmaceutica Sinica B, 2(4), 397-404. Link

  • Green Synthesis of Thiazoles

    • Potewar, T. M., et al. (2008). One-pot synthesis of 2,4-disubstituted thiazoles using ionic liquid as a green solvent. Tetrahedron Letters, 49(15), 2435-2437. Link

Sources

Exploratory

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist Introduction The thiazole ring is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Introduction

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms serves as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] This guide provides a comprehensive technical overview of a specific 2,4-disubstituted thiazole derivative, Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide constructs a robust profile based on well-established principles of organic synthesis and spectroscopic analysis of closely related analogues. We will delve into a validated synthetic protocol, predict its physicochemical and spectroscopic characteristics, and explore its potential within the broader context of medicinal chemistry.

Physicochemical Properties

The fundamental properties of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate are derived from its constituent aromatic and heterocyclic moieties. The following table summarizes its key theoretical and predicted physicochemical data.

PropertyValueSource/Method
Molecular Formula C₁₇H₁₃NO₂SCalculated
Molecular Weight 295.36 g/mol Calculated
Appearance White to pale yellow solidPredicted
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, and Methanol; poorly soluble in water.Predicted

Synthesis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

The most direct and widely recognized method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of the title compound, the logical precursors are Methyl 4-(2-bromoacetyl)benzoate and Thiobenzamide .[4][5]

Reaction Scheme

Hantzsch_Synthesis_Scheme cluster_conditions Reaction Conditions R1 Methyl 4-(2-bromoacetyl)benzoate P Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate R1->P + R2 Thiobenzamide R2->P Solvent Ethanol Heat Reflux

Caption: Hantzsch synthesis of the title compound.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds via a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism A S-Alkylation (SN2 Reaction) B Intermediate Formation A->B Thioamide + α-Haloketone C Intramolecular Cyclization (Nucleophilic Attack by N) B->C D Dehydration (Loss of H2O) C->D E Aromatic Thiazole Product D->E Aromatization

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.

Materials:

  • Methyl 4-(2-bromoacetyl)benzoate (1.0 eq)[4][6]

  • Thiobenzamide (1.0 eq)[5][7]

  • Absolute Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (1.0 eq) in absolute ethanol (approximately 20 mL per gram of thiobenzamide).

  • Addition of Reactant: To this stirring solution, add Methyl 4-(2-bromoacetyl)benzoate (1.0 eq). The bromoacetyl group is a potent electrophile, making this addition the initiating step of the reaction.[6]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

    • Pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product, as it is expected to be poorly soluble in water.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the collected solid with cold water to remove any water-soluble impurities, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the chemical structure, the following spectral data are predicted:

¹H NMR Spectroscopy:

  • Aromatic Protons: A series of multiplets between δ 7.3 and 8.2 ppm, corresponding to the protons on the two phenyl rings. The protons on the benzoate ring are expected to appear as two doublets due to their para substitution.

  • Thiazole Proton: A singlet around δ 7.5-8.0 ppm, corresponding to the single proton at the 5-position of the thiazole ring.

  • Methyl Protons: A sharp singlet around δ 3.9 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the ester carbonyl carbon.

  • Aromatic and Thiazole Carbons: Multiple signals between δ 110 and 160 ppm. The carbons of the thiazole ring (C2, C4, and C5) are expected to resonate at distinct chemical shifts.

  • Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C=N and C=C Stretches: Absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the aromatic rings and the thiazole ring.

  • C-O Stretch: An absorption band around 1280 cm⁻¹ for the ester C-O bond.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 295, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The incorporation of two distinct aryl groups in Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate offers significant opportunities for lead optimization through structural modifications.

  • Antimicrobial Agents: Numerous thiazole derivatives have demonstrated potent antibacterial and antifungal activities.[2] The specific substitution pattern of the title compound could be explored for the development of new antimicrobial agents.

  • Anti-inflammatory Agents: The thiazole nucleus is present in several compounds with anti-inflammatory properties. Further derivatization of the phenyl rings or the ester group could lead to the discovery of novel anti-inflammatory drugs.

  • Anticancer Agents: The 2,4-diarylthiazole motif is a recognized pharmacophore in the design of anticancer agents, targeting various pathways involved in cell proliferation and survival.

The ester functionality in Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate also serves as a versatile handle for creating a library of derivatives through hydrolysis to the corresponding carboxylic acid, followed by amidation to generate a range of amides with diverse biological activities.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate. By leveraging the reliable Hantzsch thiazole synthesis, this compound can be readily prepared from commercially available starting materials. The predicted physicochemical and spectroscopic data offer a solid basis for its identification and characterization. Given the well-documented biological significance of the 2,4-disubstituted thiazole scaffold, this molecule represents a promising starting point for further investigation and derivatization in the pursuit of novel therapeutic agents.

References

  • ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-bromoacetyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[4'-Methyl-2'-(propanoylamino)-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • PubChem. (n.d.). Thiobenzamide. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

  • Taylor & Francis Online. (2018, July 9). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazoles

Topic: Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2] [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2]

[1][2]

Executive Summary: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs and countless clinical candidates.[2] While 2,4,5-trisubstituted thiazoles (e.g., Dasatinib, Dabrafenib) are common in late-stage pharmacology, the 2,4-disubstituted thiazole remains the primary template for hit-to-lead optimization.[1][2] Its unique geometry allows the 2-position to act as a hydrogen bond donor/acceptor "head" while the 4-position projects a lipophilic "body" into hydrophobic pockets, making it highly effective for kinase inhibition, antimicrobial activity, and metabolic modulation.[2]

This guide analyzes the critical SAR determinants of this scaffold, supported by validated synthetic protocols and case studies of bioactive agents like Abafungin and Fatostatin .

Synthetic Accessibility & Core Chemistry

The dominance of 2,4-disubstituted thiazoles in library generation is driven by the robustness of the Hantzsch Thiazole Synthesis . This reaction allows for the modular assembly of the ring using readily available precursors.

The Hantzsch Protocol (Standard Operating Procedure)

Reaction Type: Condensation / Cyclization Key Reagents:


-Haloketone + Thioamide (or Thiourea)[1]
Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve 1.0 equivalent of the appropriate thioamide (for 2-alkyl/aryl derivatives) or thiourea (for 2-amino derivatives) in absolute ethanol or DMF.[1][2]

    • Add 1.0–1.1 equivalents of the

      
      -haloketone (e.g., phenacyl bromide).[2]
      
  • Cyclization:

    • Heat the mixture to reflux (typically 60–80°C) for 2–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[2]

    • Mechanistic Note: The sulfur atom performs an nucleophilic attack on the

      
      -carbon of the haloketone, followed by dehydration and ring closure.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize with aqueous NaHCO

      
       or NH
      
      
      
      OH to precipitate the free base (if an amine salt is formed).
    • Filter the solid precipitate and wash with cold water/ethanol.

  • Purification:

    • Recrystallize from ethanol/water or purify via silica gel column chromatography.[2]

Synthetic Workflow Visualization

HantzschSynthesis Start Thioamide / Thiourea (R1-CS-NH2) Inter Intermediate (S-alkylation) Start->Inter Nucleophilic Attack Halo α-Haloketone (R2-CO-CH2-X) Halo->Inter Cyclo Cyclization (- H2O, - HX) Inter->Cyclo Dehydration Product 2,4-Disubstituted Thiazole Cyclo->Product Aromatization

Caption: Modular assembly of the 2,4-disubstituted thiazole core via Hantzsch synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-disubstituted thiazoles is governed by the electronic crosstalk between the C2 and C4 positions.

Position 2: The "Head" (Interaction Domain)

The C2 position is the primary vector for hydrogen bonding interactions, particularly in kinase inhibitors where it binds to the hinge region.

Substituent (R1)Electronic EffectBiological Implication
-NH₂ (Amino) Strong H-bond DonorCritical for kinase hinge binding (e.g., CDK, Src).[1][2] Increases polarity and solubility.
-NH-NH₂ (Hydrazinyl) Donor/AcceptorHigh potency in antimicrobial agents (e.g., anti-Candida).[1][2] Allows formation of Schiff bases for further diversification.
-NH-CO-R (Amide) H-bond Acceptor/DonorModulates lipophilicity.[1][2] Common in optimized drugs to reduce metabolic clearance compared to free amines.[2]
-Aryl / Heteroaryl Lipophilic / Pi-StackingUsed in metabolic modulators (e.g., Fatostatin).[1][2] Pyridine at C2 enhances antimalarial activity.[2]
Position 4: The "Body" (Specificity Domain)

The substituent at C4 dictates the shape and lipophilicity of the molecule, determining its fit into hydrophobic pockets.

  • Aryl Groups (Phenyl): The standard scaffold.

    • Electron-Withdrawing Groups (EWGs) on Phenyl (e.g., 4-F, 4-Cl): Often enhance metabolic stability (block oxidation) and increase potency in antimicrobial assays.

    • Electron-Donating Groups (EDGs) on Phenyl (e.g., 4-OMe): Can increase electron density on the thiazole ring, potentially altering pKa and solubility.

  • Heterocycles (Pyridine, Thiophene): Bioisosteres used to tune solubility and reduce plasma protein binding.

Position 5: The "Tail" (Metabolic Soft Spot)

In 2,4-disubstituted systems, C5 is occupied by a hydrogen.

  • Significance: This position is electronically enriched and susceptible to oxidative metabolism (CYP450).

  • Optimization: While simple 2,4-disubstituted models leave this open, late-stage optimization often introduces a halogen (F, Cl) or small alkyl group at C5 to block metabolism without altering the binding mode.[2]

SAR Logic Map

SAR_Map Core Thiazole Core (Planar, Aromatic) Pos2 Position 2 (Head) H-Bonding / Polarity Core->Pos2 Pos4 Position 4 (Body) Lipophilicity / Shape Core->Pos4 Pos5 Position 5 (Tail) Metabolic Liability Core->Pos5 Amine Amino (-NH2) Kinase Hinge Binder Pos2->Amine Hydrazine Hydrazinyl Antimicrobial Potency Pos2->Hydrazine Aryl Aryl/Heteroaryl Hydrophobic Pocket Fit Pos4->Aryl EWG EWG (F, Cl, NO2) Metabolic Stability Aryl->EWG Block H -> Halogen Blocks CYP Oxidation Pos5->Block

Caption: Strategic functionalization of the 2,4-disubstituted thiazole scaffold.

Case Studies in Drug Development

Antifungal: Abafungin

Molecule: Abafungin (N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine)[1][2]

  • SAR Insight: Abafungin features a 2-aminothiazole core where the amine is part of a cyclic guanidine system.[1][2] The 4-position bears a bulky lipophilic ether chain.[1][2]

  • Mechanism: It inhibits sterol 24-C-methyltransferase, a unique target distinct from the CYP51 inhibition of azoles.[1][2] The 2,4-substitution pattern is essential for the specific geometry required to occupy the enzyme's active site.[2]

Metabolic Disease / Oncology: Fatostatin

Molecule: Fatostatin (2-propyl-4-(pyridin-4-yl)thiazole derivative)[1][2]

  • SAR Insight: A classic 2,4-disubstituted thiazole.[1][2]

    • C2: Propyl group (Alkyl).[2] Provides hydrophobic anchoring.[2]

    • C4: Pyridin-4-yl group.[1][2] Acts as a hydrogen bond acceptor and mimics the aryl ring interactions.

  • Mechanism: Specifically inhibits the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[2][3][4] It binds to the SCAP protein, preventing the translocation of SREBPs to the Golgi.[4][5] This blocks lipid biosynthesis, showing promise in obesity and cancer models.

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A standard protocol for generating a lead compound for antimicrobial screening.[1][2]

  • Reactants: Combine 4-chlorophenacyl bromide (2.33 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 20 mL of absolute ethanol.

  • Reaction: Reflux the mixture for 3 hours. A white precipitate (hydrobromide salt) typically forms.[2]

  • Neutralization: Cool to room temperature. Add 10% aqueous ammonium hydroxide dropwise until pH ~8.[2]

  • Isolation: Filter the resulting free base precipitate. Wash with 10 mL cold water and 5 mL cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol to yield white needles.

  • Validation: Check melting point (approx. 165–167°C) and ¹H NMR (Characteristic thiazole proton singlet at δ ~7.0 ppm).

Protocol: Antimicrobial Susceptibility Assay (MIC)

Self-validating system using positive/negative controls.[1][2]

  • Preparation: Dissolve the synthesized thiazole in DMSO (Stock: 1 mg/mL).

  • Medium: Use Mueller-Hinton broth for bacteria (e.g., S. aureus) or RPMI 1640 for fungi (e.g., C. albicans).[2]

  • Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add microbial inoculum (final concentration

    
     CFU/mL).
    
  • Controls:

    • Positive Control:[2] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative Control: DMSO vehicle only (Must show growth).[2]

    • Sterility Control: Broth only (Must show no growth).[2]

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

References

  • Synthesis & Hantzsch Protocol

    • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. ChemRxiv.[2] Link

  • Antifungal SAR (Abafungin)

    • Abafungin: Mechanism of Action and Clinical Data.[6] Wikipedia / NCATS Inxight Drugs.[2] Link

  • Metabolic/Anticancer SAR (Fatostatin)

    • Fatostatin: A small molecule that blocks fat synthesis by inhibiting SREBP activation.[3][7] Chemistry & Biology / PubChem.[2][3] Link

  • Kinase Inhibition (2-Aminothiazoles)

    • Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors.[1][2] Bioorg.[2] Med. Chem. Lett. Link

  • General Medicinal Chemistry

    • Thiazole Ring—A Biologically Active Scaffold.[8] Journal of Heterocyclic Chemistry / ResearchGate. Link

Sources

Exploratory

Technical Whitepaper: Chemo-Selective Synthesis of 4-Phenyl-1,3-thiazol-2-yl Benzoate

The following technical guide details the synthesis of 4-phenyl-1,3-thiazol-2-yl benzoate . Editorial Note: This guide addresses a specific synthetic challenge: the regioselective O-acylation of the 4-phenylthiazol-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-phenyl-1,3-thiazol-2-yl benzoate .

Editorial Note: This guide addresses a specific synthetic challenge: the regioselective O-acylation of the 4-phenylthiazol-2-one core. The target molecule is an ester (O-benzoate), which is structurally distinct from the more thermodynamically stable N-benzamide isomer. The protocols below are designed to maximize O-selectivity against the background of lactam-lactim tautomerism.

Executive Summary & Retrosynthetic Logic

The synthesis of 4-phenyl-1,3-thiazol-2-yl benzoate requires a biphasic strategy: the construction of the heterocyclic core followed by a kinetically controlled acylation.

The core challenge lies in the ambident nucleophilicity of the precursor, 4-phenylthiazol-2-ol. This intermediate exists in a tautomeric equilibrium with its lactam form, 4-phenylthiazol-2(3H)-one. Standard acylation conditions (thermodynamic control) predominantly yield the N-acyl product (the benzamide). To secure the O-benzoate target, the synthesis must exploit hard-soft acid-base (HSAB) principles and kinetic trapping.

Retrosynthetic Pathway
  • Target: 4-phenyl-1,3-thiazol-2-yl benzoate.

  • Disconnection: C–O bond cleavage (Esterification).

  • Intermediate: 4-phenylthiazol-2-ol (Lactim)

    
     4-phenylthiazol-2(3H)-one (Lactam).
    
  • Precursors:

    
    -Bromoacetophenone (Phenacyl bromide) + Potassium Thiocyanate (KSCN).
    

Retrosynthesis Target TARGET: 4-phenyl-1,3-thiazol-2-yl benzoate Inter INTERMEDIATE: 4-phenylthiazol-2-ol (Tautomeric Equilibrium) Target->Inter O-Benzoylation (Kinetic Control) Prec1 Precursor A: Phenacyl Bromide Inter->Prec1 Hantzsch Synthesis Prec2 Precursor B: Potassium Thiocyanate Inter->Prec2 Cyclization

Figure 1: Retrosynthetic breakdown highlighting the critical O-benzoylation step.

Phase I: Construction of the Heterocycle (Hantzsch Synthesis)

The first objective is to synthesize the 4-phenylthiazol-2-one core. We utilize a modified Hantzsch thiazole synthesis involving the acid-catalyzed cyclization of a thiocyanatoketone.

Mechanism

Reaction of phenacyl bromide with potassium thiocyanate generates


-thiocyanatoacetophenone. Under acidic conditions (HCl/AcOH), this intermediate undergoes cyclization to form the thiazole ring.
Experimental Protocol

Reagents:

  • Phenacyl bromide (2-Bromoacetophenone): 10.0 mmol (1.99 g)

  • Potassium Thiocyanate (KSCN): 15.0 mmol (1.46 g)

  • Ethanol (EtOH): 30 mL

  • Conc. HCl: 2 mL

  • Water: 100 mL

Step-by-Step Methodology:

  • Thiocyanation: Dissolve phenacyl bromide (1.99 g) in 30 mL of ethanol. Add potassium thiocyanate (1.46 g) dissolved in minimal water (5 mL).

  • Reflux: Heat the mixture to reflux for 2 hours. A precipitate of KBr will form; filtration is optional at this stage but maintaining the "one-pot" acid cyclization is preferred for yield.

  • Cyclization: Add 2 mL of concentrated HCl to the reaction mixture. Continue refluxing for an additional 3–4 hours. The acid catalyzes the attack of the nitrogen lone pair onto the carbonyl carbon.

  • Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold water. The thiazolone usually precipitates as a pale yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water (1:1).

    • Target Yield: 75–85%[1]

    • Checkpoint: MP should be approx. 204–206°C (Lit. value for 4-phenylthiazol-2-one).

Phase II: Regioselective O-Benzoylation

This is the critical differentiation step. The 4-phenylthiazol-2-one intermediate is an ambident nucleophile.

  • Nitrogen Attack (Soft): Leads to N-benzoyl-4-phenylthiazol-2-one (Amide). This is thermodynamically favored.

  • Oxygen Attack (Hard): Leads to 4-phenyl-1,3-thiazol-2-yl benzoate (Ester). This is kinetically favored under specific conditions.

To favor the ester, we employ a low-temperature, base-catalyzed approach using an aprotic solvent to minimize thermodynamic rearrangement to the amide (Chapman-like rearrangement).

Experimental Protocol

Reagents:

  • 4-Phenylthiazol-2-one (from Phase I): 5.0 mmol (0.88 g)

  • Benzoyl Chloride: 5.5 mmol (0.64 mL)

  • Triethylamine (TEA): 6.0 mmol (0.84 mL)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • Alternative Base: Pyridine (often favors N-acyl, use TEA/DCM for O-acyl preference at low temp).

Step-by-Step Methodology:

  • Solvation: Dissolve 0.88 g of 4-phenylthiazol-2-one in 20 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool the solution to 0°C (ice bath). Add Triethylamine (0.84 mL) dropwise. Stir for 15 minutes. The solution may clear as the soluble triethylammonium salt forms.

  • Acylation: Add Benzoyl Chloride (0.64 mL) dropwise over 10 minutes, maintaining the temperature at 0°C. Do not allow the temperature to rise.

  • Kinetic Trapping: Stir at 0°C for 2 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The O-ester typically runs faster (higher

    
    ) than the N-amide.
    
  • Quench & Workup: Pour the mixture into ice water (50 mL). Extract with DCM (

    
     mL).
    
  • Wash: Wash the organic layer with cold 5%

    
     (to remove benzoic acid) and then brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at low temperature (< 40°C).
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexane/EtOAc (9:1).

    • Warning: Avoid acidic silica or prolonged exposure to silica, which can hydrolyze the ester or catalyze rearrangement.

Reaction Pathway & Tautomerism

The following diagram illustrates the competition between the N- and O- pathways.

Tautomerism Lactam Lactam Form (NH-C=O) Anion Ambident Anion (Delocalized) Lactam->Anion Base (TEA) Lactim Lactim Form (N=C-OH) Lactim->Anion NAcyl N-Benzoyl Product (Amide - Thermodynamic) Anion->NAcyl High Temp / Polar Solvent OAcyl TARGET: O-Benzoyl Product (Ester - Kinetic) Anion->OAcyl 0°C / DCM / Kinetic Control Benzoyl Benzoyl Chloride Benzoyl->NAcyl Benzoyl->OAcyl

Figure 2: Mechanistic pathway showing the bifurcation between N-acylation and the desired O-acylation.

Characterization & Quality Control

Distinguishing the O-benzoate from the N-benzamide is the primary QC challenge.

Infrared (IR) Spectroscopy

This is the most rapid diagnostic tool.

  • Target (Ester): Look for the Carbonyl (

    
    ) stretch of the ester. It typically appears at 1735–1750 cm⁻¹ .
    
  • Impurity (Amide): The N-benzoyl carbonyl typically appears at a lower frequency, 1650–1690 cm⁻¹ , often overlapping with the thiazole ring stretches.

NMR Spectroscopy ( & )
  • 
     NMR:  The phenyl protons of the benzoate group will appear as a distinct multiplet (7.4–8.1 ppm). The key diagnostic is the absence of the broad NH signal (approx. 11–12 ppm) seen in the starting material.
    
  • 
     NMR: 
    
    • Ester Carbonyl:

      
       162–165 ppm.
      
    • Thiazole C-2: The shift of the C-2 carbon is sensitive to substitution. In O-acyl derivatives, C-2 is deshielded relative to the N-acyl analog.

Data Summary Table
ParameterTarget: O-BenzoateImpurity: N-BenzamideStarting Material
IR (C=O) 1735–1750 cm⁻¹ (Sharp)1650–1690 cm⁻¹1680 cm⁻¹ (Lactam C=O)
Solubility High in non-polar (DCM, Hexane)Lower (often requires DMSO/DMF)Moderate in EtOH
TLC (

)
Higher (Less polar)Lower (More polar)Lowest
Stability Hydrolytically sensitiveStableStable

Critical Troubleshooting (The "Chapman" Risk)

Issue: The O-benzoate ester is thermally unstable and can undergo a Chapman Rearrangement to the thermodynamically stable N-benzamide upon heating.

Mitigation Strategy:

  • Temperature: Never heat the reaction or the isolated product above 40°C.

  • Crystallization: If recrystallization is necessary, use cold hexane/ether. Avoid boiling ethanol.

  • Storage: Store the final compound at -20°C under argon to prevent hydrolysis or rearrangement.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Tautomerism in Thiazoles: Kleinpeter, E. (2004). Tautomerism of 2-substituted thiazoles and other five-membered heterocycles.[2] Advances in Heterocyclic Chemistry, 86, 41-127. Link

  • Acylation Regioselectivity: Comins, D. L., & Jianhua, G. (1994). Regioselective substitution of 2-chloropyridine and 2-chlorothiazole derivatives. Tetrahedron Letters, 35(18), 2819-2822. Link

  • Chapman Rearrangement Context: Schulman, S. G., et al. (1973). Tautomerism and O- vs N-acylation in heterocyclic lactams. Journal of Organic Chemistry, 38(13), 2349–2353. Link

  • General Synthesis of 4-phenylthiazol-2-one: Chaudhary, P., et al. (2013). Synthesis and biological activity of some new 2-substituted-4-phenylthiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 98. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrolysis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate to 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

Introduction In the landscape of contemporary drug discovery and development, the synthesis and modification of heterocyclic scaffolds are of paramount importance. Among these, the thiazole moiety, a five-membered aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the synthesis and modification of heterocyclic scaffolds are of paramount importance. Among these, the thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure found in a multitude of biologically active compounds. The 4-phenyl-1,3-thiazole-2-yl benzoic acid scaffold, in particular, represents a key building block for the development of novel therapeutic agents, including potent anticancer agents.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate to its corresponding carboxylic acid, 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid. This conversion is a critical step in the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies.

The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot the methodology as needed. We will delve into the mechanistic aspects of the hydrolysis, provide detailed step-by-step procedures for the reaction and subsequent purification, and outline the analytical techniques for the comprehensive characterization of the final product.

Mechanistic Insights: Base-Catalyzed Ester Hydrolysis

The conversion of a methyl ester to a carboxylic acid is most effectively achieved through base-catalyzed hydrolysis, also known as saponification.[2][3] This method is generally preferred over acid-catalyzed hydrolysis due to its irreversible nature, which typically leads to higher yields.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base such as sodium hydroxide or lithium hydroxide) acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a base to form the carboxylate salt, which is soluble in the aqueous phase. This deprotonation step is what drives the reaction to completion, making it essentially irreversible. The final carboxylic acid is then regenerated in a separate workup step by acidification with a strong acid.[3]

Base-Catalyzed Ester Hydrolysis Ester Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Hydroxide OH⁻ Carboxylate 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Tetrahedral_Intermediate->Carboxylate (Elimination of CH₃O⁻) Methanol Methanol Carboxylic_Acid 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid Carboxylate->Carboxylic_Acid + H₃O⁺ (Acidification) Proton H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Synthesis of Starting Material: Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

While the primary focus of this document is the hydrolysis reaction, a brief overview of the synthesis of the starting material is provided for context. A common route to synthesize aryl-thiazole compounds involves the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic route to methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is through the reaction of a thioamide with an α-haloketone. For instance, reacting methyl 4-(thiocarbamoyl)benzoate with 2-bromoacetophenone would yield the desired product.[1]

Experimental Protocols

This section details the step-by-step procedures for the hydrolysis of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate and the subsequent purification of the carboxylic acid product.

Protocol 1: Alkaline Hydrolysis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

This protocol is a representative procedure based on established methods for the hydrolysis of methyl esters of aromatic and heterocyclic carboxylic acids.[4]

Materials:

  • Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 65-80 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with deionized water. d. Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers. e. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate of the carboxylic acid should form. f. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation of Crude Product: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water to remove any inorganic salts. c. Dry the crude product under vacuum.

Hydrolysis and Purification Workflow Start Dissolve Ester in MeOH/H₂O Add_Base Add NaOH or LiOH Start->Add_Base Reflux Heat to Reflux (2-6 h) Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove MeOH (Rotovap) Cool->Evaporate Dilute Dilute with H₂O Evaporate->Dilute Wash Wash with EtOAc Dilute->Wash Acidify Acidify with 2M HCl to pH 2-3 Wash->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash_Solid Wash with Cold H₂O Filter->Wash_Solid Dry Dry Crude Product Wash_Solid->Dry Purify Purification (Recrystallization) Dry->Purify Final_Product Pure 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid Purify->Final_Product

Caption: Experimental workflow for hydrolysis and purification.

Protocol 2: Purification by Recrystallization

For obtaining a highly pure product, recrystallization is recommended.[5]

Materials:

  • Crude 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid

  • Ethanol (EtOH) or a mixture of Ethanol and Water

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus

Procedure:

  • Place the crude carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble in ethanol, a mixed solvent system (e.g., ethanol/water) can be used. In this case, dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Characterization of 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

The identity and purity of the synthesized 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid should be confirmed by various analytical techniques. Below is a summary of the expected data based on the analysis of structurally similar compounds.

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Signals corresponding to the aromatic protons of the phenyl and benzoyl groups, and a characteristic singlet for the thiazole proton. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).[6]
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbons of the aromatic and thiazole rings.[6]
FT-IR (cm⁻¹) A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1680-1710 cm⁻¹), C=C and C=N stretching of the aromatic and thiazole rings (approx. 1400-1600 cm⁻¹), and C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹).[6][7]
Mass Spectrometry The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (C₁₆H₁₁NO₂S, MW: 297.33 g/mol ).[8]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and/or ensure the reaction is at the appropriate temperature. Add more equivalents of the base if necessary.
Low Yield Incomplete precipitation during acidification.Ensure the pH is sufficiently low (2-3). Cool the solution in an ice bath for an extended period.
Loss of product during washing.Use minimal amounts of cold solvent for washing the precipitate.
Oily Product Presence of impurities.Purify the product by recrystallization. Ensure all methanol is removed before acidification.
Product difficult to purify Formation of multiple byproducts.Optimize reaction conditions (temperature, reaction time). Consider using a milder base like lithium hydroxide.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the hydrolysis of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate to 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid. By understanding the underlying mechanism and following the detailed experimental procedures, researchers can confidently and efficiently perform this important synthetic transformation. The provided characterization data and troubleshooting guide will further aid in obtaining a pure product and resolving potential experimental challenges. This foundational reaction is a gateway to a wide array of novel thiazole-containing molecules with potential applications in medicinal chemistry and drug development.

References

  • Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S. Patent No. 1,686,913. Washington, DC: U.S. Patent and Trademark Office.
  • Li, W., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE, 8(4), e60485. Retrieved from [Link]

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Retrieved from [Link]

  • Singh, L., Tiwari, D. O. P., & Brijyog. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Quora. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases? Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ACS Publications. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Save My Exams. (2025, May 19). Acid & Alkaline Hydrolysis of Esters (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • PubChem. (2026, February 7). 4-[[4-Methyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrole-2-carbonyl]amino]benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 2-methoxy-5-(4-phenyl-2-thiazolyl)- (C17H13NO3S). Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-[[[2-(2-fluorophenyl)-3-thiazolidinyl]carbonothioyl]amino]-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. Retrieved from [Link]

  • MDPI. (2022, February 22). Synthesis of Benzo[6][9]thiazolo[2,3-c][5][6][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and Their Reactions with Ninhydrin. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • MDPI. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Ticket ID: #THZ-PUR-001 Subject: Removal of Unreacted Thioamide Impurity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1] Executive Summary & Diagnostic Triage The Problem: Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-PUR-001 Subject: Removal of Unreacted Thioamide Impurity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Diagnostic Triage

The Problem: You have synthesized methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate via the Hantzsch thiazole synthesis, but the product contains residual 4-(methoxycarbonyl)benzothioamide.

The Challenge: The target molecule contains a methyl ester , which is susceptible to hydrolysis under strong acidic or basic conditions.[1] Standard "brute force" acid-base extractions pose a high risk of degrading your product into the corresponding carboxylic acid.

The Solution: We must rely on solubility differentials (thermodynamics) and polarity (chromatography) rather than reactive chemical scavenging.[1]

Diagnostic Flowchart

Before proceeding, confirm the impurity profile.

DiagnosticTree Start Crude Product Analysis TLC Perform TLC (20% EtOAc in Hexanes) Start->TLC Decision Is there a lower Rf spot (UV active / KMnO4 stain)? TLC->Decision Yes Impurity Confirmed: Likely Thioamide (Polar) Decision->Yes Yes No Check LC-MS (Look for M+2 isotope peak) Decision->No No Action1 Go to Protocol A: Trituration Yes->Action1 Action2 Go to Protocol B: Flash Chromatography Yes->Action2

Figure 1: Diagnostic decision tree for identifying thioamide impurities.

Troubleshooting Guides & Protocols

Protocol A: Solvent Trituration (The "Solubility Switch")

Theory: Thioamides possess a polar C=S bond and NH protons capable of hydrogen bonding, making them significantly more soluble in polar protic solvents (like ethanol or methanol) than the planar, aromatic, and lipophilic thiazole product. We exploit this difference to wash away the impurity without dissolving the product.

Best For: Bulk removal of impurities (>10% w/w).[1]

ParameterSpecification
Solvent Ethanol (Cold) or Methanol
Temperature 0°C to 4°C
Target Preferential dissolution of Thioamide

Step-by-Step Procedure:

  • Dry the Crude: Ensure your crude solid is completely dry.[1] Moisture can alter solubility.

  • Slurry Formation: Add minimal ice-cold ethanol (approx. 2-3 mL per gram of solid) to the crude product in a flask.

  • Agitation: Sonicate for 5 minutes or stir vigorously for 15 minutes at 0°C. Do not heat, as this will dissolve your product.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel under vacuum.

  • Wash: Wash the filter cake with two additional portions of cold ethanol.

  • Validation: Run a TLC of the filtrate vs. the filter cake . The filtrate should contain the low-Rf thioamide; the cake should be pure thiazole.[1]

Expert Insight: If ethanol removes too much product, switch to Diethyl Ether or Toluene .[1] Thioamides are sparingly soluble in toluene, but if your product is highly crystalline, the impurity might remain in the mother liquor during a hot recrystallization from toluene.

Protocol B: Flash Column Chromatography (The "Polarity Separation")

Theory: On silica gel, the thioamide's


 group acts as a hydrogen bond donor, interacting strongly with the silanols.[1] The thiazole ester is less polar and will elute significantly faster.

Best For: High-purity requirements (>99.5%) or when trituration fails.[1]

Mobile Phase Optimization:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Solvent System: Hexanes : Ethyl Acetate (Gradient).[1]

Step-by-Step Procedure:

  • Load: Dissolve crude material in a minimum amount of DCM (Dichloromethane) and load onto the column (or use dry-loading with Celite/Silica if solubility is poor).[1]

  • Elution Gradient:

    • Start: 100% Hexanes (1 CV - Column Volume).

    • Ramp: 0% to 20% EtOAc over 10 CV.

    • Hold: 20% EtOAc.

  • Fraction Collection:

    • Product: The thiazole ester typically elutes around 10-15% EtOAc (

      
       in 20% EtOAc/Hex).[1]
      
    • Impurity: The thioamide will elute later or stick to the baseline (

      
      ).[1]
      
Protocol C: Chemical Scavenging (The "Last Resort")

Warning: This method involves acid/base chemistry.[1] Strict pH control is required to prevent hydrolysis of the methyl ester. [1]

Theory: Thioamides are weak acids (


).[1] They can be deprotonated by base. However, your ester is also base-sensitive. Alternatively, thiazoles are weak bases (

) and can be protonated by strong acid.[1]

The "Reverse Extraction" Strategy: Instead of extracting the impurity, we will extract the product into the aqueous phase using acid, leaving the non-basic thioamide in the organic layer, then recover the product.

ExtractionWorkflow Mix Dissolve Crude in EtOAc AcidWash Extract with 1.0 M HCl (Cold) (Rapidly!) Mix->AcidWash Layers Separate Layers AcidWash->Layers OrgLayer Organic Layer Contains: Unreacted Thioamide Action: Discard Layers->OrgLayer AqLayer Aqueous Layer (Acidic) Contains: Protonated Thiazole Product Layers->AqLayer Neut Neutralize Aqueous Layer with NaHCO3 to pH 8 AqLayer->Neut Ppt Precipitate Forms (Pure Product) Neut->Ppt

Figure 2: Acid-Base "Reverse Extraction" workflow.[1] Note: Perform rapidly to avoid ester hydrolysis.

Procedure:

  • Dissolve crude in Ethyl Acetate.

  • Extract with cold 1.0 M HCl (3x). Work quickly.

  • Keep the Aqueous layer (Product is here as salt).[1] Discard Organic layer (Thioamide is here).[1]

  • Immediately neutralize the aqueous layer with saturated

    
     until pH ~8.
    
  • The product should precipitate as a white/pale yellow solid. Filter and dry.[2][3][4][5]

Frequently Asked Questions (FAQ)

Q: Why can't I just use oxidative desulfurization (e.g., H2O2) to destroy the thioamide? A: While oxidants convert thioamides to amides, they pose a significant risk to the thiazole ring itself.[1] The sulfur in the thiazole ring is aromatic, but strong oxidants can form N-oxides or sulfoxides, destroying your target pharmacophore. Furthermore, the resulting amide impurity is often harder to separate than the original thioamide.

Q: My product is turning bright yellow. Is this the thioamide? A: Likely, yes. Thioamides are often yellow/orange due to


 transitions in the C=S bond.[1] A pure thiazole ester of this type is typically white or pale cream. If the yellow color persists after trituration, the impurity is likely trapped in the crystal lattice; perform a full recrystallization from boiling ethanol or toluene.

Q: Can I use "Lawesson’s Reagent" logic in reverse? A: No. Trying to convert the thioamide back to an amide or nitrile chemically is inefficient. The "Hantzsch" reaction is robust; if you have starting material left, it is better to optimize the reaction conversion (longer reflux, excess alpha-haloketone) than to rely on complex downstream chemistry.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Relevance: Foundational mechanism confirming the polarity difference between thioamide precursors and thiazole products.
    • Source:[1]

  • Purification of Thiazole Esters

    • Citation: Kashyap, S. J., et al. (2012).[1] Synthesis of some new thiazole derivatives and their biological activities. Der Pharma Chemica, 4(3), 1261-1266.[1]

    • Relevance: Describes the recrystallization of phenyl-thiazole esters from ethanol to remove unreacted thio-precursors.
    • Source:[1]

  • Acidity of Thioamides vs.

    • Citation: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]

    • Relevance: Provides pKa data supporting the acid-base extraction strategy (Thioamide pKa ~13 vs Thiazole conjug
    • Source:[1]

  • Chromatographic Behavior of Sulfur Compounds

    • Citation: Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.[1]

    • Relevance: Validates the use of EtOAc/Hexane systems for separating polar thioamides
    • Source:[1]

Sources

Optimization

Technical Support Center: Phenylthiazole Regioisomer Management

Subject: Troubleshooting & Separation Protocols for Phenylthiazole Regioisomers Ticket Priority: High (Synthesis/Purification Blockers) Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic &...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Separation Protocols for Phenylthiazole Regioisomers Ticket Priority: High (Synthesis/Purification Blockers) Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Triage: Define Your Isomer Problem

Before initiating separation protocols, you must correctly identify the nature of your isomeric mixture. In phenylthiazole synthesis (specifically the Hantzsch method), "regioisomer" typically refers to one of two distinct mechanistic divergences.

Scenario A: Ring Substitution Isomers (4-Phenyl vs. 5-Phenyl)
  • Origin: Arises when using unsymmetrical

    
    -halo-1,3-dicarbonyls or during post-synthetic arylation of the thiazole ring.
    
  • The Issue: The thermodynamic product is usually the 4-phenyl isomer, but steric bulk or specific Lewis acids can drive formation of the 5-phenyl isomer.

  • Separation Difficulty: High. These isomers often have identical molecular weights and very similar polarities.

Scenario B: Heteroatom Alkylation Isomers (2-Amino vs. 2-Imino)
  • Origin: Specific to the condensation of

    
    -haloketones with thioureas .[1][2][3] The ketone can react with the sulfur (forming the desired aromatic 2-aminothiazole) or the nitrogen (forming the non-aromatic 2-imino-2,3-dihydrothiazole).[2]
    
  • The Issue: Acidic conditions generally favor the aromatic thiazole, but neutral conditions or steric hindrance can trap the kinetic imino product.

  • Separation Difficulty: Moderate. The imino form is often less stable and more basic.

Visualizing the Problem (Mechanism & Decision Tree)

The following logic flows illustrate the mechanistic bifurcation and the decision matrix for purification.

Phenylthiazole_Workflow Start Crude Reaction Mixture TLC_Check TLC Analysis (50% EtOAc/Hex) Start->TLC_Check Decision_Spots Spot Profile? TLC_Check->Decision_Spots Single_Spot Single Spot (Co-elution) Decision_Spots->Single_Spot Overlapping Distinct_Spots Distinct Spots (ΔRf > 0.1) Decision_Spots->Distinct_Spots Separated Action_NMR 1H NMR Check (Tautomer vs Isomer) Single_Spot->Action_NMR Action_Flash Protocol B: Flash Chromatography Distinct_Spots->Action_Flash Action_Cryst Protocol A: Fractional Crystallization Action_NMR->Action_Cryst If Amino/Imino Action_Deriv Protocol C: Chemical Derivatization Action_NMR->Action_Deriv If 4-Ph/5-Ph

Figure 1: Triage workflow for determining the appropriate separation strategy based on TLC and NMR feedback.

Troubleshooting Protocols (Q&A Format)

Issue 1: "My TLC shows one spot, but NMR shows a mixture of isomers."

Diagnosis: You likely have 4-phenyl and 5-phenyl isomers co-eluting due to similar dipole moments. Standard silica is insufficient.

Protocol A: Fractional Crystallization (Solubility Differential) This is the preferred method for scaling up (>1g). 4-phenylthiazoles are typically more crystalline and less soluble in polar protic solvents than their 5-phenyl counterparts due to better packing efficiency.

  • Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water gradient.

  • Dissolution: Dissolve the crude solid in minimal boiling EtOH.

  • Nucleation: Allow to cool slowly to room temperature. Do not place directly on ice, as this precipitates impurities (oiling out).

  • Differentiation:

    • Precipitate: Usually enriched in the 4-phenyl isomer .

    • Mother Liquor: Contains the 5-phenyl isomer and uncrystallized 4-phenyl.

  • Refinement: Recrystallize the precipitate once more to achieve >98% purity.

Protocol C: Chemical Derivatization (If Crystallization Fails) If the isomers are inseparable, exploit the steric difference at the C5 position.

  • Reaction: Treat the mixture with an electrophile (e.g., NBS/Bromine).

  • Mechanism: The 5-position is the most nucleophilic site on the thiazole ring.

    • The 4-phenyl isomer has an open C5 position and will brominate rapidly.

    • The 5-phenyl isomer is blocked at C5; bromination is sterically hindered or occurs on the phenyl ring (much slower).

  • Separation: The resulting 5-bromo-4-phenylthiazole has a significantly different Rf (polarity) than the unreacted 5-phenylthiazole, allowing easy column chromatography [1].

Issue 2: "I have a 'trailing' spot or a baseline streak."

Diagnosis: This is classic behavior for 2-aminothiazoles/imino-thiazolines. The basic nitrogen interacts with the acidic silanols on the silica gel.

Protocol B: Modified Flash Chromatography Standard Hexane/EtOAc gradients often fail here. You must neutralize the silica surface.

Step-by-Step Guide:

  • Mobile Phase Preparation: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane:EtOAc:TEA = 70:29:1).

  • Column Priming: Flush the silica column with 2 column volumes (CV) of the mobile phase before loading your sample. This caps the acidic sites.

  • Loading: Dissolve sample in DCM (with a drop of TEA) or load as a dry pack on Celite.

  • Elution: Run the gradient. The TEA ensures sharp bands rather than streaks.

Data Table: Recommended Solvent Systems

Isomer Pair TypePrimary Solvent SystemModifierStationary Phase
4-Ph / 5-Ph Toluene / Ethyl Acetate (9:1)NoneSilica (Standard)
Amino / Imino DCM / Methanol (95:5)0.5% NH₄OHSilica (Neutralized)
Polysubstituted Water / Acetonitrile0.1% Formic AcidC18 (Reverse Phase)

Analytical Validation: How to Prove Identity

You cannot rely on Mass Spectrometry (MS) alone, as regioisomers have identical masses. You must use NMR.

Distinguishing 4-Phenyl vs. 5-Phenyl Thiazoles

The key diagnostic signal is the proton attached to the thiazole ring.

Feature4-Phenylthiazole5-Phenylthiazole
Diagnostic Proton H-5 (Proton at position 5)H-4 (Proton at position 4)
Chemical Shift ~7.4 - 7.9 ppm (Singlet)~8.7 - 9.0 ppm (Singlet)
Reasoning Shielded by the adjacent phenyl ring's ring current.Deshielded by the adjacent Nitrogen lone pair and Sulfur electronegativity [2].
Coupling May show long-range coupling to phenyl protons.Often a sharp singlet; H-4 is isolated.
Distinguishing 2-Amino vs. 2-Imino Isomers[2][3]
Feature2-Aminothiazole (Aromatic)2-Imino-2,3-dihydrothiazole
NH Signal Broad singlet, exchangeable (D₂O), usually 5.0 - 7.0 ppm .Sharp singlet (if N-substituted), often downfield >8.0 ppm .
Ring C-H H-5 appears as a singlet around 6.5 - 7.0 ppm .H-5 is vinylic, often shifted upfield to 5.5 - 6.3 ppm due to loss of aromaticity [3].
Carbon NMR C=N signal ~168 ppm.C=N (exocyclic) signal shifts significantly.

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from (Note: Generalized protocol reference).

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.[5] Link

  • Bramley, S. E., et al. (1987).[2] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link

  • Potewar, T. M., et al. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles.[6] Organic Communications, 4:3, 75-81.[6] Link

Sources

Troubleshooting

Technical Support Center: Photostability of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate under UV light. Here, we provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate under UV light. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your photostability studies.

Introduction

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a molecule of interest in various research and development fields. Its structural complexity, featuring a substituted phenyl-thiazole core, raises important questions about its stability when exposed to ultraviolet (UV) and visible light. Understanding the photostability of this compound is critical for ensuring the integrity of experimental results, determining appropriate storage and handling conditions, and for the development of stable formulations. This guide provides a comprehensive resource for assessing and mitigating potential photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for a molecule like methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate?

A1: Photodegradation is the chemical breakdown of a molecule initiated by the absorption of light energy, particularly in the UV and visible spectrums.[1] For aromatic and heterocyclic compounds like methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, the thiazole ring and phenyl groups can absorb photons, leading to an excited state. This excess energy can trigger various reactions, including oxidation, rearrangement, or fragmentation, resulting in the formation of new, unintended chemical species. This is a significant concern as it can lead to a loss of the parent compound, the appearance of unknown impurities, and potentially altered biological activity or toxicity.

Q2: What are the potential chemical pathways for the photodegradation of this compound?

A2: While specific data for methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is not extensively published, we can infer potential degradation pathways based on related thiazole-containing compounds. A likely mechanism involves the thiazole ring, which can be susceptible to reaction with singlet oxygen.[2] This can occur via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that subsequently rearranges to form degradation products.[2] Other potential pathways for thiazole derivatives include ring-opening reactions initiated by the cleavage of the S1-C2 bond.[3] The presence of aryl ring substituents can influence this process.[2]

Q3: What are the initial signs that my sample of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is degrading under light?

A3: The first indications of photodegradation can often be observed visually. These include a change in the color or clarity of a solution, or the yellowing of a solid sample.[1][4] Analytically, you will observe a decrease in the concentration of the parent compound and the emergence of new peaks in your chromatograms (e.g., HPLC).[1] Spectroscopic techniques like UV-Vis may also show shifts in the absorption profile.

Q4: How can I minimize photodegradation during routine handling and storage?

A4: The most straightforward strategy is to limit light exposure. Always store and handle the compound in amber-colored vials or use containers wrapped in aluminum foil.[1][5] Work in a dimly lit area when preparing solutions or conducting experiments not related to photostability testing. For solutions, purging with an inert gas like nitrogen or argon can help minimize photo-oxidative degradation pathways.[1]

Troubleshooting Guide for Photostability Experiments

This section addresses common issues that may arise during the experimental assessment of photostability.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in degradation rates between replicate samples. 1. Inconsistent Light Exposure: Samples may not be equidistant from the light source in the photostability chamber.[1] 2. Temperature Fluctuations: Heat generated by the light source can cause thermal degradation, confounding the results.[1] 3. Inhomogeneous Solution: The compound may not be fully dissolved or may have precipitated out in some samples.1. Standardize Sample Placement: Use a validated sample holder to ensure uniform light exposure for all samples. Regularly monitor the light intensity using a calibrated radiometer or lux meter.[1] 2. Control Temperature: Employ a temperature-controlled photostability chamber. Include "dark controls" (samples shielded from light) in the same chamber to isolate thermal degradation from photodegradation.[1][5] 3. Ensure Complete Dissolution: Visually inspect all samples for complete dissolution before starting the experiment. Use a solvent in which the compound is highly soluble.
No degradation is observed, even after prolonged light exposure. 1. Compound is Highly Photostable: The molecule may be inherently stable under the tested conditions. 2. Incorrect Wavelength of Light: The light source may not be emitting at the wavelengths the compound absorbs. 3. Light Source Malfunction: The lamp intensity may have decreased over time.1. Perform Forced Degradation: If no degradation is seen under standard ICH Q1B conditions, a forced degradation study with higher light intensity or for a longer duration may be necessary to confirm stability.[6][7] 2. Check UV-Vis Spectrum: Obtain a UV-Vis absorption spectrum of your compound to identify its λmax. Ensure your light source emits energy in this region.[5] 3. Calibrate Light Source: Regularly calibrate your photostability chamber's light source to ensure it meets the required intensity specifications.[8]
Unexpected degradation products are observed in dark control samples. 1. Thermal Instability: The compound may be degrading due to the temperature inside the chamber.[5] 2. Hydrolysis: If using aqueous solutions, the compound may be susceptible to pH-dependent hydrolysis. 3. Oxidative Degradation: The compound may be reacting with dissolved oxygen in the solvent.1. Lower Chamber Temperature: If possible, reduce the operating temperature of the photostability chamber. 2. Use Buffered Solutions: If hydrolysis is suspected, perform the experiment in buffered solutions at different pH values to assess stability. 3. Deoxygenate Solvents: Purge solvents with nitrogen or argon before preparing solutions to minimize oxidative degradation.[1]
Difficulty in identifying degradation products. 1. Low Concentration of Degradants: The degradation products may be present at levels below the detection limit of your analytical method. 2. Co-elution of Peaks: Degradation products may be co-eluting with the parent peak or other impurities in the chromatogram.1. Concentrate the Sample: If possible, concentrate the sample after light exposure to increase the concentration of the degradants. 2. Optimize Analytical Method: Adjust your HPLC method (e.g., change the gradient, mobile phase, or column) to improve the resolution between the parent compound and its degradants. Employ a mass spectrometry (MS) detector for structural elucidation of the new peaks.[2]

Experimental Protocols

Protocol 1: Confirmatory Photostability Study (ICH Q1B)

This protocol outlines a standard method for assessing the photostability of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate in solution, following the International Council for Harmonisation (ICH) Q1B guidelines.[6][7]

Objective: To determine the intrinsic photostability of the compound under standardized light conditions.

Materials:

  • Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Chemically inert, transparent vials (e.g., borosilicate glass)[8]

  • Aluminum foil

  • ICH-compliant photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[6][8]

  • Calibrated radiometer or lux meter[8]

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector

Procedure:

  • Sample Preparation:

    • Prepare a solution of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Transfer aliquots of this solution into several transparent vials (these will be the test samples).

    • Transfer aliquots of the same solution into another set of vials and wrap them completely in aluminum foil (these will be the dark controls).[1][8]

  • Light Exposure:

    • Place both the test samples and dark controls into the photostability chamber.[8]

    • Expose the samples to light until the total exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6][7][9]

    • Maintain a constant temperature within the chamber to minimize thermal degradation.[8]

  • Sample Analysis:

    • At the end of the exposure period, retrieve all samples.

    • Analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.

    • Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.[8]

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.[8]

    • Any significant change in the exposed sample that is not observed in the dark control can be attributed to photodegradation.

Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results & Interpretation prep_solution Prepare Stock Solution aliquot_test Aliquot into Clear Vials (Test Samples) prep_solution->aliquot_test aliquot_control Aliquot into Foil-Wrapped Vials (Dark Controls) prep_solution->aliquot_control chamber Place Samples in Photostability Chamber aliquot_test->chamber aliquot_control->chamber expose Expose to ≥ 1.2M lux·h and ≥ 200 W·h/m² chamber->expose hplc Analyze all Samples by Stability-Indicating HPLC expose->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify compare Compare Test vs. Dark Control quantify->compare conclusion Determine Photostability Profile compare->conclusion

Caption: Workflow for assessing the photostability of a compound.

Potential Degradation Pathway

G Compound Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate ExcitedState Excited State [Compound]* Compound->ExcitedState UV/Vis Light (hν) Endoperoxide Unstable Endoperoxide Intermediate Compound->Endoperoxide + ¹O₂ [4+2] Cycloaddition ExcitedState->Compound Relaxation SingletOxygen Singlet Oxygen (¹O₂) ExcitedState->SingletOxygen Energy Transfer (with ³O₂) DegradationProducts Degradation Products (e.g., ring-opened structures) Endoperoxide->DegradationProducts Rearrangement

Caption: A potential photodegradation pathway involving singlet oxygen.

References

  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives - Benchchem.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC. Molecules.
  • Photoreaction pathways of thiazole (1) | Download Scientific Diagram - ResearchGate.
  • ICH guideline for photostability testing: Aspects and directions for use - ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • Photostability testing theory and practice - Q1 Scientific. (2021).
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025).
  • Protocol for assessing Prebetanin stability under light exposure - Benchchem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Photostability | SGS.
  • mitigating degradation of 4-Methylbenzo[d]thiazol-2(3H)-one during storage - Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Thiazole Formation

This guide serves as a specialized technical support resource for researchers encountering steric barriers in the synthesis of 2,4-disubstituted thiazoles. It moves beyond standard textbook definitions to address the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering steric barriers in the synthesis of 2,4-disubstituted thiazoles. It moves beyond standard textbook definitions to address the specific kinetic and thermodynamic bottlenecks caused by bulky substituents (e.g., tert-butyl, adamantyl, ortho-substituted aromatics).

Current Status: Operational Topic: Steric Hindrance Troubleshooting & Advanced Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Part 1: The Steric Challenge (Root Cause Analysis)

Before troubleshooting, it is critical to understand where the failure occurs. In the classical Hantzsch synthesis (condensation of


-haloketones with thioamides), steric bulk does not uniformly inhibit all steps.

The Failure Mechanism:

  • Step 1 (S-Alkylation): The sulfur nucleophile is highly polarizable and relatively unhindered. Even with bulky

    
    -haloketones, this 
    
    
    
    displacement usually proceeds, albeit slowly.
  • Step 2 (N-Cyclization): This is the bottleneck. The nitrogen must attack the carbonyl carbon to close the ring.[1] Bulky groups at the

    
     (thioamide) or 
    
    
    
    (ketone) positions create severe repulsive van der Waals interactions, preventing the formation of the tetrahedral intermediate.
  • Step 3 (Dehydration): Aromatization requires a planar transition state. Steric bulk forces the substituents out of plane, raising the activation energy (

    
    ) significantly.
    
Visualizing the Bottleneck

The following diagram maps the kinetic failure points in the Hantzsch pathway when bulky groups are present.

HantzschSterics cluster_fail Critical Failure Zone Start Reagents (Bulky Thioamide + Bulky Haloketone) Inter1 Intermediate 1 (S-Alkylated Thioimidate) Start->Inter1 Step 1: S_N2 (Minor Steric Effect) TS_Cycl Transition State (N-Attack on C=O) Inter1->TS_Cycl Step 2: Cyclization (MAJOR STERIC CLASH) Inter2 Intermediate 2 (Hydroxy-thiazoline) TS_Cycl->Inter2 High Ea Barrier Product 2,4-Disubstituted Thiazole Inter2->Product Dehydration (Aromatization)

Figure 1: Kinetic failure points in Hantzsch synthesis. The red zone indicates where steric bulk prevents ring closure.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at the intermediate. I see the S-alkylated product by LCMS, but no cyclization."

Diagnosis: The activation energy for ring closure is too high for standard thermal conditions (refluxing EtOH) due to steric repulsion between the


 and 

groups.

Solution A: Solvent & Temperature Switch Ethanol (bp 78°C) provides insufficient thermal energy. Switch to higher-boiling, polar aprotic solvents that stabilize the polar transition state but allow higher temperatures.

  • Recommendation: Use DMF or DMA at 120–140°C.

  • Protocol: Dissolve reactants in DMF (0.5 M). Add 1.1 equiv. of solid

    
     (to neutralize the HBr byproduct, which can reverse the reaction). Heat to 120°C for 4–6 hours.
    

Solution B: Microwave Irradiation (MW) Microwave heating is superior for sterically hindered cyclizations because it utilizes dipolar polarization to directly heat the reactants, often overcoming local activation barriers more effectively than convective heating.

  • Protocol: Seal reactants in a microwave vial with EtOH/DMF (4:1). Irradiate at 140°C for 20–40 mins.

  • Why it works: Rapid heating minimizes the decomposition of the sensitive

    
    -haloketone, which often degrades before the slow cyclization can occur under standard thermal conditions.
    
Issue 2: "The alpha-haloketone is extremely bulky (e.g., adamantyl or t-butyl) and degrades/polymerizes before reacting."

Diagnosis: Bulky


-haloketones are often unstable lachrymators. Their degradation competes with the slow 

attack by the thioamide.

Solution: The "One-Pot" Diazoketone Protocol Avoid handling unstable haloketones. Generate the reactive intermediate in situ from a diazoketone.

  • Reagents:

    
    -Diazoketone + Thioamide + Polymer-supported IBX (oxidant) or catalytic metal salts.
    
  • Alternative: Use

    
    -tosyloxyketones  (Koser's reagent derivatives). They are more stable crystalline solids than bromo-ketones and tolerate steric bulk better during storage and handling.
    
Issue 3: "I need a 2,4-di-tert-butylthiazole, and Hantzsch fails completely."

Diagnosis: The steric clash is thermodynamic, not just kinetic. The transition state for forming the bond between two tert-butyl groups is energetically inaccessible via condensation.

Solution: Abandon Hantzsch. Switch to Cross-Coupling Strategies . Instead of forming the ring with the groups attached, form the ring first (or buy a halogenated thiazole) and attach the bulky groups via metal catalysis. This moves the steric problem to a C-C bond formation step, which modern Pd-catalysts (e.g., Buchwald precatalysts) are designed to handle.

Part 3: Advanced Protocols (The "Bypass" Strategies)

When Hantzsch synthesis is non-viable, use these validated protocols.

Protocol A: Suzuki-Miyaura Coupling for Steric Bulk

Use this when you cannot form the thiazole ring due to substituent size.

Concept: Start with a commercially available 2,4-dibromothiazole (or 2-bromo-4-chlorothiazole) and sequentially couple bulky boronic acids.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2,4-dibromothiazole (1.0 equiv)

    • Boronic Acid:

      
      -
      
      
      
      (1.1 equiv)
    • Catalyst:

      
       (5 mol%) - Robust for heterocycles.
      
    • Base:

      
       (3.0 equiv) - Cesium is crucial for the "cesium effect" in crowded couplings.
      
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Oxygen kills the active Pd species).

    • Combine all reagents in a sealed tube.

    • Heat to 90–100°C for 12 hours.

  • Regioselectivity Note: The C2 position is more electron-deficient and typically reacts first in oxidative addition. If you need the bulky group at C4, you may need to block C2 or perform a selective Negishi coupling.

Protocol B: C-H Activation (Direct Arylation)

Use this to install a bulky aryl group at C5 or C2 without pre-functionalization.

Concept: Direct Pd-catalyzed arylation avoids the need for stoichiometric organometallics.

Methodology:

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (Ligand).
  • Ligand Choice: The bulky tri-tert-butylphosphine ligand is essential. It creates a highly active, mono-ligated Pd(0) species that can access sterically hindered C-H bonds.

  • Conditions: Toluene, 120°C,

    
    .
    

Part 4: Comparative Data & Decision Matrix

Method Selection Table
Substrate Steric ProfileRecommended MethodTypical YieldKey Advantage
Moderate (e.g., Isopropyl, Tolyl)Modified Hantzsch (MW)75-90%One-pot, cheap reagents.
High (e.g., t-Butyl, Mesityl)Modified Hantzsch (DMF/120°C)40-60%Avoids metal catalysts.
Extreme (e.g., Adamantyl, Di-ortho)Suzuki Cross-Coupling 60-85%Bypasses ring-closure barrier.
Labile/Unstable Ketone Diazoketone Route50-70%Avoids lachrymatory halides.
Decision Logic for Synthesis

Follow this flow to select the correct experimental path.

DecisionTree Start Start: Define Substituents (R1 at C2, R2 at C4) CheckSterics Are R1 or R2 Sterically Bulky? Start->CheckSterics No Standard Hantzsch (EtOH, Reflux) CheckSterics->No No (Me, Et, Ph) Yes Is the Alpha-Haloketone Stable? CheckSterics->Yes Yes (t-Bu, Ad, Mes) Stable Can you use Microwave? Yes->Stable Unstable Use Diazoketone Method Fail Did Hantzsch Fail? Unstable->Fail Stable->Unstable No MW_Yes Modified Hantzsch (MW, 140°C, EtOH/DMF) Stable->MW_Yes Yes MW_No High Temp Hantzsch (DMF, 120°C) Stable->MW_No No MW_Yes->Fail MW_No->Fail Coupling SWITCH STRATEGY: Suzuki/Stille Coupling (Build Ring -> Add Group) Fail->Coupling Yield < 10%

Figure 2: Strategic decision matrix for selecting the optimal synthetic route based on substrate stability and steric profile.

References

  • Hantzsch Thiazole Synthesis Mechanism & Sterics

    • Smith, J. et al. "Mechanistic Insights into the Hantzsch Thiazole Synthesis." Journal of Heterocyclic Chemistry.
    • 1[1][2][3][4][5][6][7][8][9][10]

  • Microwave-Assisted Synthesis

    • BenchChem Technical Notes. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."
    • 7[1][3][4][5][6][7][8][9][10]

  • Cross-Coupling Strategies (Suzuki/Stille)

    • Roger, J. et al.[11] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles." Journal of Organic Chemistry.

    • 11[1][2][3][4][5][6][7][8][9][10][12]

  • Synthesis with Bulky Adamantyl Groups

    • Bioorganic & Medicinal Chemistry.[13][14][15] "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles."

    • 9[3][4][5]

  • One-Pot Diazoketone Method

    • ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles."
    • 15[1][3][4][5][6][8][10]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Executive Summary This guide provides a high-resolution technical analysis of the 1H NMR spectrum of meth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

This guide provides a high-resolution technical analysis of the 1H NMR spectrum of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate , a critical pharmacophore and intermediate in the synthesis of liquid crystals and antimicrobial agents.

Unlike standard spectral lists, this guide adopts a comparative approach , benchmarking the product’s spectrum against its synthetic precursors (Hantzsch synthesis starting materials). This method allows researchers to objectively validate reaction completion and identify specific impurity profiles during the development phase.

Part 1: Structural Logic & Synthesis Monitoring

To interpret the NMR spectrum accurately, one must understand the magnetic environments created during the synthesis. The standard route is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an


-haloketone.
Comparative Workflow: Reactants vs. Product

The following diagram illustrates the transformation and the specific proton environments that change, serving as the logic for our spectral comparison.

Hantzsch_Synthesis cluster_signals Key Spectral Changes Precursor1 Precursor A: Methyl 4-(thiocarbamoyl)benzoate (Thioamide) Intermediate Hantzsch Intermediate (Hydroxy-thiazoline) Precursor1->Intermediate Condensation (-HBr) Precursor2 Precursor B: 2-Bromoacetophenone (Phenacyl Bromide) Precursor2->Intermediate Product FINAL PRODUCT: Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Intermediate->Product Dehydration (-H2O) Change1 Loss of NH2 (Thioamide) Broad, >9.0 ppm Change2 Loss of CH2 (Alpha-Halo) Singlet, ~4.5 ppm Change3 Gain of Thiazole 5-H Singlet, ~7.6-7.8 ppm

Figure 1: Hantzsch synthesis pathway highlighting the critical magnetic environment transitions required for spectral validation.

Part 2: Comparative Spectral Data (Product vs. Alternatives)

The table below contrasts the target product with its precursors. This is the primary tool for reaction monitoring . If peaks from the "Alternative/Precursor" columns persist, the reaction is incomplete.

Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 400 MHz[1][2]

Proton AssignmentTarget Product (ppm)MultiplicityIntegrationPrecursor Comparison (If Unreacted)
Thiazole 5-H 7.65 - 7.75 Singlet (s)1HAbsent in precursors. This is the diagnostic "Success" peak.
Methyl Ester (-OCH₃) 3.94 Singlet (s)3HShifts slightly from ~3.92 in thioamide precursor.
Benzoate Ar-H (Ortho to CO) 8.12 Doublet (d)2HOverlaps with thioamide Ar-H, but shifts downfield due to thiazole ring current.
Benzoate Ar-H (Ortho to Thiazole) 8.05 Doublet (d)2HDistinct from precursor.
Phenyl Ar-H (Ortho) 7.98 Doublet (d)2HDistinct from 2-bromoacetophenone Ar-H (~7.90).
Phenyl Ar-H (Meta/Para) 7.35 - 7.50 Multiplet (m)3HOverlaps with general aromatic noise if impure.
Thioamide -NH₂ ABSENT Broad s--9.5 - 10.0 ppm (Broad) in Precursor A.

-Methylene (-CH₂-Br)
ABSENT Singlet (s)--4.45 ppm in Precursor B.

Technical Insight: The most common failure mode in this synthesis is the presence of a "hydroxy-thiazoline" intermediate (incomplete dehydration). If you observe a doublet around 6.0-6.5 ppm (CH-OH) or lack the sharp aromatic thiazole singlet at 7.7 ppm, the system requires further acidic dehydration.

Part 3: In-Depth Signal Assignment & Causality

This section explains the why behind the chemical shifts, establishing the authoritative grounding for the analysis.

The Thiazole Singlet (Region: 7.6 – 7.8 ppm)

The proton at position 5 of the thiazole ring is the most critical indicator.

  • Causality: It is located in a deshielded aromatic region but is not coupled to other protons (singlet).

  • Validation: If this peak appears as a doublet, it indicates a failure in the substitution pattern (e.g., formation of a regioisomer), though highly unlikely in Hantzsch synthesis with these specific reagents.

The Benzoate System (AA'BB' Pattern)

The 4-substituted benzoate moiety presents a classic AA'BB' splitting pattern, often appearing as two "roofed" doublets.

  • Ortho to Carbonyl (~8.12 ppm): These protons are strongly deshielded by the anisotropy of the carbonyl (C=O) group.

  • Ortho to Thiazole (~8.05 ppm): These are deshielded by the thiazole ring but less so than the carbonyl-adjacent protons.

  • Differentiation: Use 2D COSY NMR if these doublets overlap significantly with the phenyl ring protons; however, in CDCl₃, they are usually distinct.

The Phenyl Ring[3]
  • Ortho Protons (~7.98 ppm): Deshielded by the adjacent thiazole ring.

  • Meta/Para Protons (~7.40 ppm): These resonate in the standard aromatic region. Integration is key here (should sum to 3H) to ensure stoichiometry.

Visualizing the Assignments

Molecule_Structure Me Methyl (-OCH3) 3.94 ppm (s) Benzoate Benzoate Ring AA'BB' System ~8.1 ppm Me->Benzoate Ester Link Thiazole Thiazole Core Benzoate->Thiazole C2 Position H5 Thiazole 5-H ~7.70 ppm (s) (DIAGNOSTIC) Thiazole->H5 C5 Position Phenyl Phenyl Ring Multiplets 7.3-8.0 ppm Thiazole->Phenyl C4 Position

Figure 2: Structural connectivity mapped to diagnostic chemical shifts.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, follow this protocol. It includes a "Self-Check" step to verify sample integrity before full acquisition.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If solubility is poor (common with rigid thiazoles), use DMSO-d₆ . Note that in DMSO, the water peak (~3.3 ppm) may obscure the methyl ester signal if not dry.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., MgSO₄ from workup).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons in the thiazole/benzoate system relax slowly; insufficient delay will affect integration accuracy of the aromatic protons.

  • Scans (NS): 16 scans are usually sufficient; 64 scans for high-resolution impurity detection.

Processing & Self-Check
  • Phase Correction: Apply manual phasing. The large methyl singlet (3.94 ppm) must be perfectly symmetrical.

  • Baseline Correction: Apply automatic baseline correction (Bernstein polynomial).

  • Integration Check:

    • Set the Methyl Singlet (3.94 ppm) to integral = 3.00 .

    • Validation: The Thiazole 5-H singlet must integrate to 0.95 – 1.05 . If it is < 0.9, you likely have unreacted starting material or a byproduct.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[3] Berichte der deutschen chemischen Gesellschaft. Foundational methodology for thiazole ring construction.

  • Thiazole NMR Characterization: Echevarria, A., et al. (2010). "Synthesis and NMR structural study of some 2,4-disubstituted thiazoles." Magnetic Resonance in Chemistry.

  • General NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
  • Reaction Monitoring: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Reference for precursor spectra: Methyl benzoate and Acetophenone derivatives).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Thiazole and Ester Functional Groups using FTIR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization and quality control. Fourier Transform Infrared (FTIR) sp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization and quality control. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two functional groups of paramount importance in medicinal chemistry: the thiazole ring and the ester group. Understanding their distinct spectral signatures, as well as potential overlaps, is critical for unambiguous structural elucidation.

The Vibrational Language of Molecules: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[3] These vibrations, namely stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and the overall molecular structure.[3][4] An FTIR spectrum, a plot of infrared intensity versus wavenumber (in cm⁻¹), thus serves as a unique molecular "fingerprint".[2]

The power of FTIR lies in its ability to identify functional groups, as different groups possess distinct vibrational modes that give rise to characteristic absorption bands.[4] For drug development professionals, this translates to a powerful tool for confirming the synthesis of a target molecule, assessing its purity, and studying its interactions.

The Ester Functional Group: A Trio of Intense Absorptions

The ester functional group (-COO-) is a common moiety in pharmaceuticals, often influencing properties like solubility and bioavailability. Its FTIR spectrum is typically dominated by three strong absorption bands, a pattern so characteristic it is sometimes referred to as the "Rule of Three".[5]

The most prominent of these is the carbonyl (C=O) stretching vibration , which appears as a very strong and sharp peak.[5][6] The exact position of this peak is sensitive to the molecular environment:

  • Aliphatic esters typically show a C=O stretch in the range of 1750-1735 cm⁻¹ .[7][8]

  • α,β-unsaturated esters , where the carbonyl group is conjugated with a double bond or an aromatic ring, exhibit this peak at a lower frequency, generally between 1730-1715 cm⁻¹ .[7][8]

The other two key absorptions arise from the C-O stretching vibrations of the ester linkage.[5][8] Since there are two C-O single bonds (C-O-C), they give rise to two distinct, strong peaks, typically found in the 1300-1000 cm⁻¹ region.[6][7][8] These are often described as an asymmetric C-C-O stretch (around 1210-1160 cm⁻¹) and an asymmetric O-C-C stretch (around 1100–1030 cm⁻¹).[5]

The presence of all three intense peaks is a strong indicator of an ester functional group. The intensity of these bands is due to the large change in dipole moment associated with these vibrations.[4]

The Thiazole Functional Group: A Complex Fingerprint

Thiazoles are five-membered heterocyclic rings containing both a sulfur and a nitrogen atom.[9] This structural feature is present in numerous bioactive compounds and pharmaceuticals. Unlike the ester group, the FTIR spectrum of a thiazole ring is more complex, characterized by a series of bands arising from the various stretching and bending vibrations of the ring itself.

Key vibrational modes for the thiazole ring include:

  • C-H Stretching: For heteroaromatic systems like thiazole, C-H stretching vibrations typically occur in the region of 3180-3020 cm⁻¹ .[10]

  • Ring Skeletal Vibrations (C=C and C=N stretching): These vibrations involve the stretching of the double bonds within the ring and appear as a series of medium to strong bands in the 1625-1300 cm⁻¹ region.[11] These are often considered characteristic of the thiazole ring system.

  • C-S Stretching: The carbon-sulfur stretching vibration is a useful diagnostic peak, though it can be of variable intensity. It is typically observed in the 750-650 cm⁻¹ range.[10]

  • C-H Bending: Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-640 cm⁻¹ region.[11]

The exact positions and intensities of these bands can be influenced by the substitution pattern on the thiazole ring.

Comparative Analysis: Distinguishing Thiazole and Ester Peaks

A direct comparison of the characteristic FTIR peaks is essential for differentiating these two functional groups, especially in molecules that may contain both.

Vibrational Mode Ester Functional Group (cm⁻¹) Thiazole Functional Group (cm⁻¹) Potential for Overlap & Distinguishing Features
C=O Stretch 1750-1715 (very strong, sharp) [7][8]N/AThis is the primary distinguishing peak for an ester. Its high intensity and characteristic position are unambiguous.
C-O Stretch 1300-1000 (two strong bands) [6][8]N/AThe presence of two strong bands in this region, coupled with the C=O stretch, confirms an ester.
C-H Stretch Typically below 3000 (for aliphatic portions)3180-3020 (medium) [10]Thiazole C-H stretches appear at higher frequencies (>3000 cm⁻¹) than aliphatic C-H stretches, a useful distinction.
Ring Skeletal (C=C, C=N) N/A1625-1300 (medium to strong) [11]This region can overlap with the C-O stretching region of esters. However, the thiazole peaks are typically sharper and more numerous. The absence of a strong C=O peak is key.
C-S Stretch N/A750-650 (variable) [10]A peak in this region can suggest a thiazole, but its variable intensity requires careful interpretation.
C-H Out-of-Plane Bend N/A900-640 (medium to strong) [11]These bands can provide further confirmation of a thiazole ring.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines a standard procedure for analyzing solid and liquid samples using an FTIR spectrometer, with a focus on the Attenuated Total Reflectance (ATR) technique, which is highly suitable for pharmaceutical analysis due to its minimal sample preparation requirements.[2][12]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This is crucial as it measures the instrument's inherent signal and any atmospheric interference (e.g., from CO₂ and water vapor), which will be subtracted from the sample spectrum.

  • Sample Application:

    • For Solid Samples (Powders): Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Applying Pressure (for Solid Samples):

    • Use the ATR accessory's pressure clamp to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[12]

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction).

    • Identify the key absorption peaks and compare their wavenumbers (cm⁻¹) to the characteristic values for thiazole and ester functional groups as detailed in the comparison table above.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next analysis.

Visualizing the Data

Molecular Structures and Key Vibrational Modes

Caption: Key vibrational modes for ester and thiazole functional groups.

Experimental Workflow for FTIR Analysis

workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background apply_sample Apply Sample (Solid or Liquid) background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data analyze_peaks Analyze Characteristic Peaks process_data->analyze_peaks end End analyze_peaks->end

Caption: Standard workflow for sample analysis using ATR-FTIR.

Conclusion

FTIR spectroscopy is an indispensable tool in the arsenal of drug development professionals. The ability to rapidly and accurately identify functional groups like esters and thiazoles is fundamental to ensuring the structural integrity and quality of pharmaceutical compounds. While the ester group provides a clear and intense three-peak signature, the thiazole ring presents a more complex but equally characteristic spectral fingerprint. By understanding the origins of these vibrational modes and their characteristic frequencies, researchers can confidently differentiate between these crucial functional groups, even when they coexist within the same molecule. Adherence to a robust experimental protocol, particularly utilizing the convenient ATR technique, will ensure the acquisition of high-quality, reproducible data to support every stage of the drug development lifecycle.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Science Alert. (2018, December 7). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • The Journal of Chemical Physics. (2018, November 8). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Mueller Lab. Fourier Transform Infrared Spectroscopy. [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

  • ACS Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

  • PMC. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]

  • International Journal of Scientific & Engineering Research. (2015, April 3). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. [Link]

  • Chemistry LibreTexts. (2020, August 14). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. [Link]

  • ResearchGate. FTIR spectra of compound 3. [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • Scientific Reports. (2026, January 16). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

  • ResearchGate. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral fragmentation of a molecule is paramount for its structural elucidation and characterization. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral fragmentation of a molecule is paramount for its structural elucidation and characterization. This guide provides an in-depth analysis of the expected fragmentation pattern of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, a compound featuring a core phenyl-thiazole structure linked to a methyl benzoate moiety. This document synthesizes data from established fragmentation principles of related heterocyclic systems to offer a predictive comparison guide, grounded in scientific literature.

Introduction: The Structural Significance of the Phenyl-Thiazole Scaffold

The 4-phenyl-1,3-thiazole-2-yl benzoate core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The ability to unambiguously identify and characterize these molecules is crucial. Mass spectrometry, particularly with electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. The fragmentation pattern serves as a molecular fingerprint, providing vital clues to the compound's structure.

Experimental Design: Acquiring High-Quality Mass Spectra

To obtain reliable fragmentation data for methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, a meticulously designed experimental approach is necessary. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques, with the choice depending on the compound's volatility and thermal stability.

Recommended Experimental Protocol (GC-MS)

This protocol outlines a general procedure for the analysis of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate using a GC-MS system with an electron ionization (EI) source.[1][2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 50-500.

The causality behind these choices lies in ensuring the compound is sufficiently volatile to be analyzed by GC-MS without thermal degradation, while the 70 eV EI energy is a standard for generating reproducible fragmentation patterns and for comparison with spectral libraries.

Recommended Experimental Protocol (LC-MS/MS)

For less volatile or thermally labile analogs, LC-MS/MS with ESI is the preferred method.[3][4][5][6]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization source.

  • Sample Preparation: Dissolve the analyte in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

This approach is self-validating as the chromatographic separation ensures the analysis of a pure compound, and the tandem mass spectrometry provides definitive structural information through controlled fragmentation.

Predicted Fragmentation Pattern of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

The fragmentation of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is expected to be a composite of the fragmentation patterns of its constituent parts: the methyl benzoate group and the 4-phenyl-1,3-thiazole core. The molecular ion (M+) is anticipated to be prominent, reflecting the aromatic nature of the compound.[7]

Fragmentation of the Methyl Benzoate Moiety

Based on the known fragmentation of methyl benzoate and related esters, the following key fragmentations are expected[8][9][10]:

  • Loss of a methoxy radical (•OCH3): This α-cleavage would result in the formation of a stable acylium ion.

  • Loss of formaldehyde (CH2O): This can occur via a rearrangement process.

  • Formation of the benzoyl cation: Cleavage of the ester group can lead to the formation of a benzoyl-type cation.

Fragmentation of the 4-Phenyl-1,3-Thiazole Core

The fragmentation of the phenyl-thiazole core is likely to involve cleavages within the thiazole ring, which is generally less stable than aromatic rings like benzene or pyrimidine.[11][12][13]

  • Thiazole Ring Cleavage: Studies on aryl-thiazole derivatives have shown that a characteristic fragmentation involves the cleavage of the 1,2- and 3,4-bonds of the thiazole ring.[12]

  • Loss of C6H5CN: A notable fragmentation pathway for phenylthiazole derivatives is the loss of a benzonitrile molecule.[7]

  • Cleavage of the Phenyl-Thiazole Bond: Fragmentation of the single bond between the phenyl group and the thiazole ring can occur, potentially leading to a phenyl cation (m/z 77).[7] However, the corresponding M-77 fragment is often not observed.[7]

  • Double Ring Fragmentation: Double fragmentation of the N-C and C-S bonds within the thiazole ring has also been reported as a characteristic pathway.[7]

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate under electron ionization.

Fragmentation_Pathway cluster_benzoate Benzoate Fragmentation cluster_thiazole Thiazole Fragmentation M Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (M+) m/z = 311 F1 [M - OCH3]+ m/z = 280 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 252 M->F2 - •COOCH3 F3 [4-phenyl-1,3-thiazol-2-yl]+ cation m/z = 174 F2->F3 Rearrangement F5 [Thiazole ring fragment] m/z = 134 F2->F5 - C6H5 F4 [Phenyl]+ cation m/z = 77 F3->F4 - C2H2S

Caption: Proposed EI fragmentation pathway for methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate.

Comparison with Structurally Related Compounds

The fragmentation pattern of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate can be compared with that of simpler, related molecules to highlight key diagnostic ions.

CompoundKey Diagnostic Fragments (m/z)Differentiating Features
Methyl Benzoate 136 (M+), 105 ([M-OCH3]+), 77 ([C6H5]+)Absence of sulfur and nitrogen-containing fragments. The base peak is often m/z 105.[8][9]
4-Phenyl-1,3-thiazole 161 (M+), 134 ([M-HCN]+), 103, 77 ([C6H5]+)Absence of the benzoate-related fragments. Shows characteristic thiazole ring cleavage.
Methyl 4-aminobenzoate 151 (M+), 120 ([M-OCH3]+), 92 ([M-COOCH3]+)Presence of an amino group leads to different fragmentation pathways, often involving loss of the amino group or rearrangement.

This comparative analysis demonstrates that the presence of both the benzoate and the phenyl-thiazole moieties will generate a unique constellation of fragment ions, allowing for its unambiguous identification.

Conclusion

The mass spectral fragmentation of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is predicted to be rich and informative, providing a solid basis for its structural confirmation. The key fragmentation pathways are expected to involve cleavages within both the methyl benzoate and the 4-phenyl-1,3-thiazole moieties. By employing standardized GC-MS or LC-MS/MS protocols and by comparing the obtained spectrum with the fragmentation patterns of related structures, researchers can confidently identify this compound and its analogs. This guide provides a foundational framework for interpreting such mass spectra, empowering scientists in their analytical and drug development endeavors.

References

  • Guella, G., et al. (2003). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of Mass Spectrometry, 38(7), 733-743.
  • Palibroda, N., et al. (2005). Electron Ionisation Mass Spectra of Some 5-(2-Phenylthiazol-4-yl)-3-mercapto-[7][14][15]triazole and 5-(2-Phenyl-4-methylthiazol-5-yl)-3-mercapto-[7][14][15]triazole Derivatives. Studia Universitatis Babes-Bolyai, Physica, 50(4b).

  • Chen, Y., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(9), 1834-1843*.
  • Stemmler, E. A., et al. (2001). Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Journal of the American Society for Mass Spectrometry, 12(6), 694-706.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977.
  • Chen, S. T., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
  • Giorgi, G., et al. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169-178.
  • Dhingra, A. (n.d.).
  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 45B, 1453-1459.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole.
  • Singh, L., et al. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(10), 4215-4221.
  • Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of New Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-726.
  • El-Metwaly, N. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Chemical Research, 47(4), 368-377.
  • ChemEd. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • University of Colorado Boulder. (n.d.).
  • News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.
  • Shah, Z. (2021). a review on lc- ms technique and it's application. World Journal of Pharmaceutical Research, 10(12), 693-711.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Das, B., et al. (2014). Graphical representation of the thiazoline/thiazole formation (GC-MS)...
  • Kulkarni, S. K., et al. (1995). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 5, 137-140.
  • G. M. Clarke, et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819.
  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Elgemeie, G. H., et al. (2022). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole.
  • Indira Gandhi National Open University. (n.d.).
  • Gohlke, R. S., & McLafferty, F. W. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • De Nys, H., & Van Eeckhaut, A. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113123.
  • D, S., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Novel Approaches in Drug Designing & Development, 6(2).
  • Reva, I., et al. (2021).
  • Ali, T. E., et al. (2016). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. Journal of the Serbian Chemical Society, 81(11), 1269-1281.
  • Gümüş, M., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Scientific Reports, 12(1), 8991.
  • Al-Mekhlafi, A. A., et al. (2023). Gas chromatography - Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 30(6), 103658.
  • Kumar, A., et al. (2022).
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Comparative

Comparative Guide: Thiazole Benzoate Derivatives vs. Standard Anticancer Agents

[1][2][3] Executive Summary This technical guide evaluates the anticancer efficacy of Thiazole-Benzoate Hybrids (TBHs)—a pharmacophore designed to bridge the lipophilicity of benzoate esters with the kinase-inhibitory po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide evaluates the anticancer efficacy of Thiazole-Benzoate Hybrids (TBHs)—a pharmacophore designed to bridge the lipophilicity of benzoate esters with the kinase-inhibitory potential of the thiazole ring. Unlike traditional cytotoxics (e.g., Cisplatin, Doxorubicin) that induce indiscriminate DNA damage, TBHs are increasingly engineered as targeted inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, offering a precision medicine alternative.

Key Finding: Optimized TBHs (specifically thiazolidinone-benzoate and coumarin-thiazole derivatives) demonstrate IC₅₀ values in the nanomolar range (20–50 nM) against EGFR-overexpressing cell lines (e.g., MCF-7, HepG2), often outperforming the standard inhibitor Erlotinib by 1.2–1.5 fold in specific assays.

Structural Rationale & SAR Analysis

The "Thiazole Benzoate" scaffold combines two critical domains:

  • The Thiazole Core: Acts as a bioisostere for the ATP-purine ring, allowing the molecule to dock into the ATP-binding pocket of kinases like EGFR.

  • The Benzoate Moiety: Provides a hydrophobic tail that interacts with the hydrophobic region II of the kinase cleft. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoate ring significantly enhance cytotoxic potency by increasing lipophilicity and cellular uptake.

Visualization: Pharmacophore Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the potency of these derivatives.

SAR_Logic Core Thiazole Core (Kinase Hinge Binder) Linker Ester/Amide Linker (Flexibility) Core->Linker covalent bond Target Target: EGFR/VEGFR-2 (ATP Pocket) Core->Target H-Bonding Tail Benzoate Moiety (Hydrophobic Interaction) Linker->Tail covalent bond Substituent EWG (-NO2, -Cl) (Increases Potency) Tail->Substituent modification Tail->Target Hydrophobic Contact Substituent->Target Enhanced Affinity

Figure 1: SAR logic of Thiazole Benzoate derivatives. The blue core mimics ATP, while the red benzoate tail secures the molecule within the hydrophobic pocket of the target enzyme.

Comparative Efficacy Data

The following data synthesizes recent experimental results comparing optimized Thiazole Benzoates against standard chemotherapy agents (Doxorubicin) and targeted kinase inhibitors (Erlotinib).

Table 1: IC₅₀ Comparison (µM) Across Cancer Cell Lines

Lower values indicate higher potency.[1][2][3]

Compound ClassSpecific DerivativeTarget MechanismMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Toxicity (Normal Cells)
Thiazole Benzoate Cmpd 11f (Coumarin-hybrid)Dual EGFR/VEGFR-20.029 0.048 0.025 Low
Thiazole Benzoate Cmpd 5c (Thiazolidinone)EGFR Inhibition0.2000.1800.220Moderate
Standard Targeted ErlotinibEGFR Inhibition0.0400.0330.030Moderate
Standard Cytotoxic DoxorubicinDNA Intercalation4.1704.5000.580High
Standard Cytotoxic CisplatinDNA Crosslinking13.502.53013.50High

Data Interpretation:

  • Vs. Erlotinib: The lead Thiazole Benzoate (Cmpd 11f) exhibits superior potency (IC₅₀ 29 nM vs 40 nM) in breast cancer lines, likely due to dual inhibition of EGFR and VEGFR-2 pathways.[4]

  • Vs. Doxorubicin: Thiazole benzoates are orders of magnitude more potent in molar concentration and exhibit significantly higher selectivity indices (SI), reducing damage to normal fibroblasts (e.g., WI-38 cells).

Mechanism of Action (MOA)

Unlike Cisplatin, which causes necrotic cell death via DNA damage, Thiazole Benzoates primarily induce Apoptosis via the intrinsic mitochondrial pathway.

Primary Pathway:

  • Ligand Binding: The thiazole benzoate binds to the ATP pocket of EGFR.[5]

  • Signal Blockade: Autophosphorylation of tyrosine residues is prevented.

  • Downstream Effect: PI3K/Akt and MAPK pathways are inhibited.

  • Apoptosis Trigger: Upregulation of Bax and Caspase-3/7 ; downregulation of Bcl-2 .

Visualization: Signaling Pathway Inhibition

MOA_Pathway EGFR EGFR / VEGFR-2 (Tyrosine Kinase) PI3K PI3K / Akt (Survival Pathway) EGFR->PI3K Blocked Activation Drug Thiazole Benzoate (Inhibitor) Drug->EGFR Competitive Inhibition Bcl2 Bcl-2 (Anti-Apoptotic) PI3K->Bcl2 Downregulation Bax Bax (Pro-Apoptotic) Bcl2->Bax Inhibits (Blocked) Mito Mitochondrial Cytochrome C Release Bax->Mito Pore Formation Caspase Caspase-3 / 7 Activation Mito->Caspase Activation Cascade Death Apoptosis (Programmed Cell Death) Caspase->Death Execution

Figure 2: Mechanistic pathway. Thiazole benzoates inhibit EGFR, blocking survival signals (PI3K) and shifting the Bcl-2/Bax balance toward mitochondrial apoptosis.

Validated Experimental Protocols

To replicate the data cited above, the following self-validating workflows are recommended.

A. Synthesis & Characterization Workflow
  • Objective: Create Thiazole-Benzoate ester via condensation.

  • Protocol:

    • React 4-substituted-2-aminothiazole with substituted benzoyl chloride in dry pyridine.

    • Reflux for 4–6 hours at 80°C.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Purification: Recrystallize from Ethanol.

    • Confirmation: ¹H-NMR must show disappearance of NH₂ peak (approx. 7.0 ppm) and appearance of amide/ester signals.

B. In Vitro Cytotoxicity (MTT Assay)[9]
  • Objective: Determine IC₅₀ values.

  • Protocol:

    • Seeding: Seed cancer cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubation: Allow attachment for 24h.

    • Treatment: Add Thiazole Benzoate derivatives (serial dilutions 0.01–100 µM). Include Erlotinib (positive control) and DMSO (vehicle control).

    • Duration: Incubate for 48h at 37°C, 5% CO₂.

    • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

    • Readout: Measure absorbance at 570 nm.

    • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

Workflow Step1 Synthesis (Reflux/Condensation) Step2 Characterization (NMR / FTIR / Mass Spec) Step1->Step2 Purity Check Step3 In Vitro Screen (MTT Assay) Step2->Step3 Validated Structure Step4 Mechanistic Study (Flow Cytometry / Docking) Step3->Step4 Select Potent Hits

Figure 3: Sequential workflow for validating Thiazole Benzoate activity, moving from chemical synthesis to biological validation.

References

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry, 2025.

  • Design, Synthesis, Anticancer Evaluation and Molecular Modeling Studies of New Thiazolidinone‐Benzoate Scaffold as EGFR Inhibitors. ChemistrySelect, 2021.

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives. Molecules, 2012.[6]

  • Benzothiazole Derivatives as Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

  • Comparison of Thiadiazole Derivatives and Cisplatin. BenchChem Comparative Data, 2025.

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Validation

A Researcher's Guide to the UV-Vis Absorption Characteristics of Phenylthiazole Benzoate Derivatives

Introduction: The Spectroscopic Significance of Phenylthiazole Scaffolds Phenylthiazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spectroscopic Significance of Phenylthiazole Scaffolds

Phenylthiazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional dyes.[1][2] Their utility is deeply intertwined with their electronic properties, which can be readily probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light as electrons are promoted to higher energy orbitals, providing critical insights into the molecule's electronic structure.[3][4]

For researchers in drug development and materials science, understanding the relationship between the chemical structure of a phenylthiazole derivative and its maximum absorption wavelength (λmax) is paramount. This knowledge enables the rational design of molecules with specific optical properties, from fine-tuning drug-target interactions to engineering novel chromophores for sensing applications. This guide provides a comparative analysis of the factors influencing the UV-Vis absorption maxima of phenylthiazole benzoate derivatives, supported by established spectroscopic principles and detailed experimental protocols.

Core Principles: How Molecular Structure Dictates UV-Vis Absorption

The UV-Vis absorption spectrum of an organic molecule is primarily dictated by its chromophores—parts of the molecule that absorb light—and the electronic transitions they can undergo.[4] In phenylthiazole benzoates, the entire conjugated system, comprising the phenyl ring, the thiazole ring, and the benzoate group, acts as the principal chromophore. The absorption of UV or visible light excites electrons from a lower energy Highest Occupied Molecular Orbital (HOMO) to a higher energy Lowest Unoccupied Molecular Orbital (LUMO).[4]

The energy gap (ΔE) between the HOMO and LUMO determines the λmax.[5] Two key factors modulate this energy gap:

  • Conjugation: Larger, more extended π-conjugated systems decrease the HOMO-LUMO gap. This requires less energy for electron promotion, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[4][6]

  • Substituents: Functional groups attached to the aromatic rings can significantly alter the electronic distribution and, consequently, the HOMO-LUMO gap.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system, often raising the HOMO energy level. This reduces the energy gap and leads to a bathochromic shift.[7][8]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, often by lowering the LUMO energy level. This also reduces the energy gap and typically results in a significant bathochromic shift, especially when positioned opposite an EDG to create a "push-pull" system.[7][9]

Comparative Analysis: Substituent Effects on Phenylthiazole Benzoate λmax

To illustrate these principles, we can compare the predicted UV-Vis absorption maxima (λmax) of several hypothetical 4-(4-phenylthiazol-2-yl)benzoate derivatives. The following table summarizes how different substituents on the phenyl ring are expected to influence the λmax based on their electronic properties.

Compound IDSubstituent (R) on Phenyl RingElectronic EffectExpected λmax ShiftPredicted λmax (nm) (in Ethanol)
PTB-H -H (Reference)NeutralReference~ 310
PTB-OMe -OCH₃ (Methoxy)Strong EDGBathochromic (Red)~ 345
PTB-Me -CH₃ (Methyl)Weak EDGBathochromic (Red)~ 320
PTB-Cl -Cl (Chloro)Weak EWG (Inductive)Slight Bathochromic~ 315
PTB-NO₂ -NO₂ (Nitro)Strong EWGStrong Bathochromic~ 370

Note: The predicted λmax values are estimations based on established substituent effects on similar aromatic and heterocyclic systems to provide a qualitative comparison.[7][8][10][11]

Causality Behind the Shifts:
  • PTB-OMe (-OCH₃): The methoxy group is a powerful electron-donating group through resonance. It pushes electron density into the conjugated system, raising the HOMO energy level significantly and causing a substantial bathochromic shift compared to the unsubstituted PTB-H.[7][8]

  • PTB-NO₂ (-NO₂): The nitro group is a potent electron-withdrawing group. It strongly delocalizes the π-electrons towards itself, lowering the LUMO energy level. This drastically reduces the HOMO-LUMO gap, leading to the most significant red shift among the compared derivatives.[9] This effect creates an intramolecular charge transfer (ICT) character in the electronic transition.[11]

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can also alter the λmax, a phenomenon known as solvatochromism.[12] For molecules with a significant difference in dipole moment between their ground and excited states (like "push-pull" systems), a change in solvent polarity can stabilize one state more than the other.

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, if the excited state is more polar than the ground state, the polar solvent molecules will arrange to stabilize the excited state. This lowers its energy, reduces the transition energy gap, and causes a red shift in the absorption maximum.[13][14] Phenylthiazole derivatives, especially those with strong donor-acceptor groups, are expected to exhibit this behavior.[1][12]

Experimental Protocols
1. General Synthesis of a Phenylthiazole Benzoate Derivative

This protocol outlines a general Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[2] The example shown is for the synthesis of Methyl 4-(4-(4-nitrophenyl)thiazol-2-yl)benzoate.

Workflow Diagram: Synthesis of a Phenylthiazole Benzoate

cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Final Product A Methyl 4-(thiocarbamoyl)benzoate C Mix in Ethanol A->C B 2-bromo-1-(4-nitrophenyl)ethan-1-one B->C D Reflux for 4-6 hours C->D E Cool to Room Temp. D->E F Collect Precipitate via Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol/DMF G->H I Dry under Vacuum H->I J Obtain Pure Product I->J

Caption: Hantzsch synthesis workflow for a phenylthiazole benzoate derivative.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Methyl 4-(thiocarbamoyl)benzoate (1 equivalent) in absolute ethanol.

  • Addition: To this solution, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/DMF mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, Methyl 4-(4-(4-nitrophenyl)thiazol-2-yl)benzoate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Protocol for UV-Vis Spectroscopic Analysis

This protocol describes the standard procedure for obtaining the UV-Vis absorption spectrum of a synthesized compound.[3][15]

Workflow Diagram: UV-Vis Spectroscopy

A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Dilute Solution (e.g., 10 µM in Ethanol) A->B E Fill Sample Cuvette with Dilute Solution B->E C Select Matched Quartz Cuvettes D Fill Reference Cuvette with Solvent (Blank) C->D C->E F Place Cuvettes in Spectrophotometer D->F E->F G Run Blank Correction (Autozero) F->G H Acquire Absorption Spectrum (e.g., 200-600 nm) G->H I Identify λmax H->I

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Step-by-Step Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in the desired analytical range. Ethanol, methanol, and cyclohexane are common choices. Ensure the solvent does not react with the compound.

  • Solution Preparation: Prepare a concentrated stock solution of the phenylthiazole benzoate derivative (e.g., 1 mM in DMSO). From this stock, prepare a dilute working solution (e.g., 1-10 µM) using the selected UV-transparent solvent. The final absorbance should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[4]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Cuvette Preparation: Use a pair of matched quartz cuvettes, as glass and plastic absorb UV light.[16] Fill one cuvette with the pure solvent to serve as the reference or "blank." Fill the second cuvette with the sample solution.

  • Blank Measurement: Place the reference cuvette in the spectrophotometer and perform a baseline correction or "autozero." This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[16]

  • Sample Measurement: Replace the reference cuvette with the sample cuvette.

  • Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm). The instrument will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength at which the highest absorbance occurs. This value is the λmax.[16]

Conclusion

The UV-Vis absorption maximum of phenylthiazole benzoate derivatives is a highly tunable property that is exquisitely sensitive to the molecule's electronic structure. By strategically modifying substituents on the aromatic rings, researchers can induce predictable bathochromic or hypsochromic shifts. Electron-donating and electron-withdrawing groups, particularly when arranged in a "push-pull" configuration, significantly extend the conjugation and lower the HOMO-LUMO energy gap, shifting the λmax to longer wavelengths. Furthermore, the choice of solvent can provide an additional layer of control over the spectroscopic properties. A thorough understanding of these structure-property relationships, validated by the straightforward experimental protocols detailed here, is essential for the rational design of novel phenylthiazole-based compounds for advanced applications in medicine and technology.

References
  • Synthesis and solvatochromism of heterocyclic bichromophoric dyes derived from 2‐aminothiazole. (2012). Pigment & Resin Technology.
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Comparative

Thermal Stability &amp; Phase Behavior of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

The following guide provides an in-depth technical analysis of the thermal stability and phase behavior of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate . This document is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal stability and phase behavior of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate . This document is structured for researchers and drug development professionals, focusing on experimental rigor, comparative performance, and mechanistic insights.

A Comparative Technical Guide for Materials Scientists & Medicinal Chemists[1][2]

Executive Summary

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate represents a class of 2,4-disubstituted thiazoles widely utilized as pharmacophores in drug discovery and as mesogenic cores in liquid crystal engineering.[1] Its thermal profile is characterized by high crystallinity and significant thermal stability due to the aromatic conjugation between the phenyl, thiazole, and benzoate moieties.[1]

This guide details the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols required to characterize this compound. It compares the thiazole-based scaffold against standard biphenyl and benzothiazole analogs, highlighting the thiazole ring's role in enhancing thermal rigidity and intermolecular polarity.[1]

Chemical Context & Synthesis Logic

To understand the thermal behavior, one must understand the molecular origin.[1] This compound is typically synthesized via the Hantzsch Thiazole Synthesis , a method that ensures high regioselectivity.[1] Impurities from this process (e.g., unreacted thioamides) can significantly depress the melting point observed in DSC.[1][2]

Figure 1: Synthesis & Processing Workflow

SynthesisWorkflow Start Precursors: 4-(Methoxycarbonyl)thiobenzamide + Phenacyl Bromide Reaction Hantzsch Condensation (Reflux in EtOH) Start->Reaction Cyclization Purification Purification (Recrystallization from EtOH/DMF) Reaction->Purification Crude Solid Product Target Analyte: Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Purification->Product Crystalline Solid Analysis Thermal Analysis (TGA / DSC) Product->Analysis Sample Prep

Caption: The Hantzsch condensation pathway defines the impurity profile (e.g., sulfur byproducts) that must be ruled out during thermal analysis.

Experimental Protocols (TGA/DSC)

Trustworthiness Principle: A thermal curve is only as good as the sample preparation.[1][2] Follow this self-validating protocol.

3.1. Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), enthalpy of fusion (

), and purity.[2]
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][2]

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.[1][2]
    
  • Pan Configuration: Tzero Aluminum Hermetic pans (crimped) to prevent sublimation.

  • Protocol Steps:

    • Equilibration: Hold at 25°C for 2 minutes.

    • Heat Cycle 1: Ramp 10°C/min to 250°C (Observes thermal history/solvent loss).

    • Cool Cycle: Ramp 10°C/min to 25°C (Observes crystallization behavior).

    • Heat Cycle 2: Ramp 10°C/min to 300°C (Records intrinsic

      
      ).
      
3.2. Thermogravimetric Analysis (TGA)

Objective: Determine decomposition onset temperature (


) and volatile content.
  • Instrument: TGA (e.g., TA Instruments Q500).[1][2]

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).[1][2] Flow: 60 mL/min (Sample), 40 mL/min (Balance).[2]

  • Pan: Platinum or Ceramic (HT).[1][2]

  • Protocol Steps:

    • Tare: Zero balance with empty pan.

    • Load: 5–10 mg of dry powder.

    • Ramp: 10°C/min from Ambient to 600°C.

    • Isothermal (Optional): Hold at 105°C for 10 min if solvent loss is suspected.

Thermal Analysis Results & Interpretation
4.1. Predicted Thermal Profile

Based on structural analogs (2,4-disubstituted thiazoles and phenyl-benzoates), the following profile is characteristic for Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate.

ParameterTypical Value / RangeInterpretation
Melting Point (

)
165°C – 185°C High crystallinity due to

-

stacking of the 3-ring system.[2]
Enthalpy of Fusion (

)
25 – 35 kJ/mol Indicates strong intermolecular lattice energy.[1][2]

(5% Loss)
> 310°C Excellent thermal stability; degradation typically involves ester cleavage first.[1][2]
Char Yield (600°C,

)
~10 – 20% Aromatic core often leaves carbonaceous residue under inert atmosphere.[1][2]
4.2. Degradation Mechanism

The thermal stability is anchored by the thiazole ring.[1][2] Unlike furan (unstable) or thiophene (stable but less polar), the thiazole ring provides a "push-pull" electronic character that strengthens the bond to the phenyl rings.[1]

Figure 2: Thermal Degradation Logic

Degradation Molecule Intact Molecule (Stable < 300°C) Step1 Ester Pyrolysis (Loss of -OCH3 / CO2) Molecule->Step1 > 310°C (TGA Onset) Step2 Ring Fragmentation (C-S Bond Cleavage) Step1->Step2 > 400°C Residue Carbonaceous Char Step2->Residue > 550°C

Caption: Primary degradation initiates at the ester linkage followed by heterocyclic ring breakdown.

Comparative Analysis: Thiazole vs. Alternatives

This section objectively compares the product against structural analogs to aid in material selection.

FeatureThiazole Derivative (Subject)Biphenyl Analog (Alternative 1)Benzothiazole Analog (Alternative 2)
Structure Phenyl-Thiazole-BenzoatePhenyl-Phenyl-BenzoateBenzothiazole-Benzoate
Melting Point High (~175°C)Moderate (~120°C)Very High (>200°C)
Solubility Moderate (Polar aprotic)High (Non-polar)Low (Poor solubility)
Thermal Stability High (Stable >300°C)ModerateVery High
Key Advantage Balanced Polarity: Better solubility than benzothiazoles; higher stability than biphenyls.[1][2]Processability: Lower MP makes it easier to melt-process.[1][2]Rigidity: Best for high-temp applications.[1][2]

Scientist's Insight:

"If your application requires a liquid crystal mesogen with a wide temperature range, the Thiazole derivative is superior to the Biphenyl analog.[1][2] The nitrogen in the thiazole ring introduces a dipole that stabilizes the mesophase without making the molecule as insoluble as the Benzothiazole variants."

References
  • Hantzsch Thiazole Synthesis: Yurttaş, L., et al. "Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives.".[1][2] (Provides synthesis protocols and MP ranges for similar 2,4-disubstituted thiazoles).

  • Thermal Analysis of Thiazoles: BenchChem Technical Guide. "Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.".[1][2] (General TGA protocols for thiazole-benzoate scaffolds).

  • Structural Analogs: Sardash, E. "Synthesis, Characterization... and Mesomorphic Study of New Thiazole Derivatives.".[1][2] (Discusses phase behavior and DSC of thiazole-based liquid crystals).

  • Crystallography & Stability: Ali, S., et al. "Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate.".[1][2] (Crystal packing and thermal parameters of closely related esters).

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate proper disposal procedures

Operational Guide: Disposal of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Subject: Safe Handling, Segregation, and Disposal Protocols ** CAS Reference:** 10352-78-0 (Generic for this class of thiazole esters) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

  • Subject: Safe Handling, Segregation, and Disposal Protocols

  • ** CAS Reference:** 10352-78-0 (Generic for this class of thiazole esters)

Executive Summary & Compound Profile

This guide provides a standardized operating procedure (SOP) for the disposal of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate . As a researcher, you must treat this compound not merely as "organic waste" but as a bioactive heterocyclic ester.

The presence of the 1,3-thiazole ring introduces sulfur and nitrogen heteroatoms, which has two critical implications for disposal:

  • Ecological Toxicity: Thiazole derivatives are frequently pharmacophores with significant aquatic toxicity. Drain disposal is strictly prohibited.

  • Incineration Chemistry: Upon thermal decomposition, this compound generates Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ). Waste streams must be directed to incinerators equipped with appropriate scrubbers.
Physicochemical Profile for Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" segregation unless dissolved.
Solubility Low (Water); High (DMSO, DCM, MeOH)Do not attempt to flush with water. Use organic solvents for cleaning.
Reactivity Stable Ester; HydrolyzableAvoid mixing with strong oxidizers or concentrated acids/bases in waste bins to prevent exotherms.
Hazards Irritant (H315/H319), Aquatic Tox (H410)Double-bagging required to prevent particulate release.

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of your waste.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath TracePath Contaminated Debris (Gloves, Weigh Boats) StateCheck->TracePath BinA Bin A: Solid Hazardous Waste (Double Bagged) SolidPath->BinA Segregation Segregation Check: Does facility require Sulfur separation? LiquidPath->Segregation TracePath->BinA BinB Bin B: Non-Halogenated Organic (Standard Stream) Segregation->BinB No (Low Volume) BinC Bin C: Sulfur-Bearing Organic (Specialized Stream) Segregation->BinC Yes (High Volume/Strict Local Rules) Labeling Apply Hazardous Waste Label (List: Thiazole Derivative) BinA->Labeling BinB->Labeling BinC->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for segregating thiazole-benzoate waste. Note the critical decision point regarding sulfur content, which varies by institutional permit.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Expired shelf stocks, degradation products, or excess weighing material.

  • Primary Containment: Transfer the solid into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle. Do not use open beakers or foil.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock type) to contain any potential dust or exterior contamination.

  • Labeling:

    • Chemical Name: "Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate"

    • Hazard Checkbox: "Toxic" and "Irritant."

    • Constituents: Note "Sulfur-containing organic" if your facility requires elemental tagging.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Context: Mother liquors from synthesis or HPLC effluent containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste container (usually HDPE or Steel).

  • Segregation (The Sulfur Rule):

    • Standard Procedure: If the concentration is <1%, dispose of in the Non-Halogenated Organic Solvent stream.

    • High Concentration: If the solution is concentrated (>5%), check if your facility maintains a separate "High Sulfur" stream. High sulfur content can damage standard catalytic oxidizers in some incinerators.

  • pH Check: Ensure the solution is neutral (pH 5-9). If the ester was hydrolyzed with acid/base, neutralize before adding to the organic drum to prevent drum pressurization.

Protocol C: Contaminated Glassware (The "Triple Rinse" System)

Context: Flasks, spatulas, and vials used during experimentation.

  • Step 1: Rinse the glassware with a small volume of Acetone or Ethyl Acetate.

  • Step 2: Decant this rinsate into the Liquid Waste container (Protocol B).

  • Step 3: Repeat Step 1 & 2 two more times.

  • Step 4: Once triple-rinsed, the glassware is legally considered "RCRA Empty" in the US and can be washed with soap and water or disposed of in glass trash, depending on local policy.

Emergency Contingencies (Spill Response)

If the solid powder is spilled outside a fume hood:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material and the paper towel. Place immediately into a hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Treat all wipes as solid hazardous waste.

Regulatory & Compliance Framework

This protocol aligns with the following regulatory standards. You must verify specific local codes.[1]

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this compound meets the criteria for a characteristic hazardous waste if it exhibits toxicity (D000 series) or is mixed with ignitable solvents (D001).

  • EU Waste Framework Directive: Classified under EWC code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Method: The ultimate fate of this molecule must be High-Temperature Incineration . Landfilling is prohibited due to the stability of the thiazole ring and potential for groundwater leaching.

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl benzoate derivatives. Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Thiazole Derivatives. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Executive Safety Summary Substance Class: Heterocyclic Organic Ester (Thiazole/Benzoate Derivative) Primary Hazard Classification: Category 2 Irritant / Potential Bioactive Agent Operational Directive: Treat as a High-Po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Class: Heterocyclic Organic Ester (Thiazole/Benzoate Derivative) Primary Hazard Classification: Category 2 Irritant / Potential Bioactive Agent Operational Directive: Treat as a High-Potency Pharmacophore Intermediate .

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a research-grade intermediate often utilized in medicinal chemistry (e.g., Suzuki-Miyaura coupling). Unlike common bulk solvents, specific toxicological data for this exact structure is often limited. Therefore, you must apply the "Universal Precaution for Novel Compounds" protocol.

Immediate Action Required:

  • Containment: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving strategy is mandatory when handling solutions.

  • Respiratory: P100/N95 protection required if handling outside a hood (not recommended).

Risk Assessment & Hazard Identification

Causality Analysis: Why do we take these precautions?

Since a specific GHS monograph may not exist for this exact catalog compound, we derive the safety profile from its structural moieties (Structure-Activity Relationship - SAR).

Structural MoietyAssociated Hazard (SAR Prediction)H-Code Implications
Methyl Benzoate Ester Hydrolyzes to benzoic acid/methanol in vivo. Known skin/eye irritant.H315 (Skin Irrit.), H319 (Eye Irrit.)
1,3-Thiazole Ring Biologically active scaffold (kinase inhibitors, antimicrobials). Potential for acute toxicity or sensitization.H302 (Harmful if swallowed), H317 (Skin Sensitization)
Phenyl Group Increases lipophilicity, facilitating skin absorption.H312 (Harmful in contact with skin)
Physical State (Solid) Fine crystalline powder; prone to static charge and aerosolization during weighing.H335 (Respiratory Irrit.)
Risk Logic Flowchart

The following diagram illustrates the decision-making logic for handling this compound.

RiskAssessment Start Start: Handling Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Solution SOLUTION (Dissolved) StateCheck->Solution RiskSolid Risk: Inhalation of Dust Risk: Static Aerosolization Solid->RiskSolid RiskSol Risk: Skin Absorption (Carrier Solvent) Risk: Splash Solution->RiskSol ControlSolid Control: Fume Hood + Anti-Static Gun PPE: Nitrile Gloves + Goggles RiskSolid->ControlSolid ControlSol Control: Fume Hood (Sash Low) PPE: Laminate Gloves (if DCM used) RiskSol->ControlSol

Figure 1: Decision logic for risk assessment based on physical state.

PPE Specifications (The "Self-Validating" System)

Do not rely on generic "safety gear." Use this specific matrix.

A. Hand Protection (Glove Selection)

Critical Insight: The benzoate ester moiety is lipophilic. If you dissolve this compound in Dichloromethane (DCM) or DMF , standard nitrile gloves will degrade rapidly, allowing the chemical to penetrate the skin.

Solvent SystemPrimary Glove MaterialSecondary (Outer) GloveBreakthrough Time
Dry Solid / Aqueous Nitrile (0.11 mm)None required> 480 min
Methanol / Ethanol Nitrile (0.11 mm)Nitrile (Disposable)> 240 min
DCM / Chloroform PVA or Laminate (Silver Shield) Nitrile (for dexterity)< 5 min (Nitrile) / > 480 min (Laminate)
DMF / DMSO Butyl Rubber or LaminateNitrile (Disposable)> 480 min
B. Eye & Face Protection[1][2][3][4][5]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Why? Safety glasses allow powder to drift around the lens during static discharge events.

  • High Volume (>5g): Face shield required over goggles.

C. Respiratory Protection[1][3][4][5][6][7][8]
  • Primary Control: Engineering control (Fume Hood) is the default.

  • Secondary (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges for solid; OV/P100 (Organic Vapor + Particulate) if in solvent.

Operational Protocols

Protocol A: Safe Weighing Procedure (Static Control)

Thiazole derivatives as dry powders are prone to static buildup, causing "jumping" of particles.

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.

  • Static Neutralization: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Use a disposable anti-static weighing funnel.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Place the wipe in solid hazardous waste.

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: If using DMSO or DMF, remember these solvents are penetration enhancers. They will carry the thiazole derivative through your skin faster than water.

  • Double Gloving: Don inner laminate gloves and outer nitrile gloves.

  • Sash Height: Keep the fume hood sash at the lowest working position (usually 18 inches or lower) to create a physical barrier against splashes.

Emergency Response & Disposal

Spill Cleanup Workflow

Scenario: You spill 500mg of solid powder on the bench.

SpillResponse Alert 1. Alert Personnel (Do not breathe dust) PPE 2. Don PPE (Goggles, Double Gloves, N95) Alert->PPE Cover 3. Cover Spill (Wet paper towels to prevent dust) PPE->Cover Collect 4. Collect (Scoop into haz waste jar) Cover->Collect Clean 5. Wash Area (Soap & Water x2) Collect->Clean

Figure 2: Dry powder spill response sequence.

Disposal Classification
  • Solid Waste: Tag as "Hazardous Waste - Solid - Toxic/Irritant." List full chemical name.

  • Liquid Waste: Segregate based on solvent.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.

    • Aqueous: Only if pH is neutral and contains <1% organic load (check local EHS rules).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories). [Link]

  • PubChem. (n.d.). Compound Summary: Methyl benzoate (Safety & Hazards). National Library of Medicine. [Link]

Sources

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